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  • Product: 3-(Pentylamino)propanoic acid;hydrochloride
  • CAS: 2377035-78-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-(Pentylamino)propanoic Acid Hydrochloride: Properties, Mechanistic Role, and Analytical Profiling

Executive Summary In the rigorous landscape of pharmaceutical drug development, the control of process-related impurities is as critical as the synthesis of the Active Pharmaceutical Ingredient (API) itself. 3-(Pentylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical drug development, the control of process-related impurities is as critical as the synthesis of the Active Pharmaceutical Ingredient (API) itself. 3-(Pentylamino)propanoic acid hydrochloride is a highly versatile small molecule scaffold and a critical process-related impurity encountered in the synthesis of bisphosphonate drugs, specifically Ibandronate Sodium. Formally recognized in pharmacopeial contexts as Ibandronate Sodium Impurity 11 (HCl salt) , understanding its physicochemical properties, mechanism of formation, and analytical detection is paramount for regulatory compliance and quality assurance.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. This guide explores the causality behind the molecule's formation, the physical chemistry dictating its isolation as a hydrochloride salt, and provides field-proven, self-validating protocols for its analytical quantification.

Physicochemical Identity and Fundamental Properties

To effectively isolate and quantify this impurity, one must first understand its structural behavior. In its free base form, 3-(pentylamino)propanoic acid contains both a basic secondary amine and an acidic carboxylic acid, naturally existing as a highly polar, water-soluble zwitterion.

Causality of the Salt Form: Zwitterionic aliphatic amino acids are notoriously difficult to crystallize and are highly hygroscopic. By treating the free base with hydrochloric acid, the amine is fully protonated, disrupting the zwitterionic network. This yields a stable, non-hygroscopic, crystalline hydrochloride salt that is ideal for use as a quantitative reference standard in Quality Control (QC) laboratories.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3-(Pentylamino)propanoic acid hydrochloride
CAS Registry Number 2377035-78-2
Molecular Formula C₈H₁₈ClNO₂ (or C₈H₁₇NO₂ · HCl)
Molecular Weight 195.69 g/mol
Appearance White to off-white crystalline solid
Pharmacopeial Relevance Ibandronate Sodium Impurity 11 / Precursor to Impurity 12
Solubility Profile Soluble in water and methanol; insoluble in non-polar organics

Mechanistic Role in Bisphosphonate Synthesis

The European Medicines Agency (EMA) mandates rigorous evaluation of impurities in ibandronate sodium monohydrate production[1]. To control an impurity, one must understand its synthetic origin.

The synthesis of Ibandronate relies on the critical starting material N-methylpentylamine , which undergoes an aza-Michael addition with acrylic acid (or methyl acrylate) to form the API precursor, 3-(methylpentylamino)propanoic acid[2]. However, the industrial production of N-methylpentylamine often leaves trace amounts of unreacted pentylamine (a primary amine) as a contaminant.

When pentylamine enters the API synthetic stream, it undergoes the exact same Michael addition with acrylic acid, generating 3-(pentylamino)propanoic acid [2]. In the subsequent, highly aggressive bisphosphorylation step—utilizing phosphorus trichloride (PCl₃) and phosphorous acid (H₃PO₃)—this impurity precursor is converted into N-desmethyl ibandronate , a structurally similar and difficult-to-purge final impurity[3].

Pathway Pentylamine Pentylamine (Starting Material Impurity) Intermediate_Imp 3-(Pentylamino)propanoic acid (Impurity Precursor) Pentylamine->Intermediate_Imp + Acrylic Acid N_Methylpentylamine N-Methylpentylamine (API Starting Material) Intermediate_API 3-(Methylpentylamino)propanoic acid (API Precursor) N_Methylpentylamine->Intermediate_API + Acrylic Acid Desmethyl_Ibandronate N-Desmethyl Ibandronate (Final Impurity) Intermediate_Imp->Desmethyl_Ibandronate PCl3, H3PO3 Ibandronate Ibandronate Sodium (Final API) Intermediate_API->Ibandronate PCl3, H3PO3

Divergent synthetic pathway illustrating the formation of N-desmethyl ibandronate.

Analytical Profiling and Quality Control

Detecting 3-(pentylamino)propanoic acid hydrochloride presents a severe analytical challenge: it lacks a UV chromophore . Because the molecule consists entirely of aliphatic chains, an amine, and a carboxyl group, it does not absorb UV light at standard detection wavelengths (e.g., 254 nm), rendering standard HPLC-UV systems blind to its presence[4].

The Causality of the Analytical Choice: To overcome this, we must employ Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). ELSD detects any analyte that is less volatile than the mobile phase[4]. Furthermore, because the impurity is highly polar, it exhibits zero retention on standard C18 reversed-phase columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to achieve orthogonal retention via hydrogen bonding and dipole-dipole interactions.

Workflow SamplePrep Sample Preparation (API + Impurities in Diluent) Chromatography HILIC Chromatography (Separation of Polar Aliphatic Amines) SamplePrep->Chromatography Detection Evaporative Light Scattering Detection (ELSD) (Overcomes Lack of Chromophore) Chromatography->Detection Quantification Data Analysis & Impurity Quantification Detection->Quantification

Self-validating analytical workflow for chromophore-deficient aliphatic amine impurities.

Experimental Protocols

Protocol A: Synthesis of the Reference Standard

This protocol details the targeted synthesis of the impurity for use as a quantitative standard.

  • Michael Addition: Dissolve 1.0 equivalent of pentan-1-amine in HPLC-grade methanol. Dropwise, add 1.1 equivalents of methyl acrylate at 0°C.

    • Causality: Methanol stabilizes the transition state of the aza-Michael addition, promoting high conversion without the need for harsh catalysts. The low temperature prevents unwanted double-alkylation.

  • Hydrolysis: Isolate the resulting methyl 3-(pentylamino)propanoate and reflux in 6N HCl at 90°C for 8 hours.

    • Causality: Acidic hydrolysis avoids the formation of sodium salts (which would occur with NaOH) and directly protonates the secondary amine, preparing it for salt isolation.

  • Isolation & Crystallization: Evaporate the aqueous solvent under reduced pressure. Recrystallize the crude residue from a 9:1 mixture of acetone and water.

    • Causality: Acetone acts as an anti-solvent for the highly polar hydrochloride salt, driving crystallization and purging any unreacted, highly soluble starting materials.

Protocol B: Self-Validating HPLC-ELSD Quantification

This protocol is designed as a self-validating system to ensure data integrity during API batch release.

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium Formate, pH adjusted to 3.0 with formic acid.

    • Organic (B): HPLC-grade Acetonitrile.

    • Causality: Ammonium formate is strictly volatile, preventing ELSD detector fouling. The acidic pH ensures the amine remains fully protonated, preventing peak tailing on the column.

  • Chromatographic Separation:

    • Column: ZIC-HILIC (150 x 4.6 mm, 5 µm).

    • Elution: Isocratic 70% B / 30% A.

  • ELSD Parameters:

    • Drift Tube Temperature: 50°C.

    • Nebulizer Gas (N₂): 3.5 psi.

    • Causality: These specific thermal settings ensure complete evaporation of the aqueous mobile phase while preserving the relatively low-molecular-weight analyte from thermal degradation.

  • System Suitability Test (SST) - The Self-Validation Mechanism:

    • Action: Inject a resolution mixture containing Ibandronate API and 3-(pentylamino)propanoic acid hydrochloride.

    • Validation Gate 1: Resolution ( Rs​ ) must be > 2.0. If Rs​ < 2.0, matrix suppression will occur in the ELSD, and the run must automatically abort.

    • Action: Inject the Limit of Quantification (LOQ) standard (0.05% relative to API concentration).

    • Validation Gate 2: Signal-to-Noise (S/N) ratio must be > 10. If S/N < 10, detector sensitivity has drifted, invalidating the calibration curve.

References

  • European Medicines Agency (EMA). "CHMP Assessment Report - Ibandronic Acid". Available at:[Link]

  • Google Patents. "Process for the synthesis of ibandronate sodium (EP2038291B1)".
  • MDPI. "Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details". Available at: [Link]

  • ResearchGate. "Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore". Available at: [Link]

Sources

Foundational

Discovery, Synthesis, and Process Chemistry of 3-(Pentylamino)propanoic Acid Hydrochloride

A Technical Whitepaper on Bisphosphonate Intermediates and Impurity Profiling Executive Summary In the landscape of modern drug development, the meticulous control of synthetic intermediates is just as critical as the fi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Bisphosphonate Intermediates and Impurity Profiling

Executive Summary

In the landscape of modern drug development, the meticulous control of synthetic intermediates is just as critical as the final Active Pharmaceutical Ingredient (API). 3-(Pentylamino)propanoic acid hydrochloride (CAS 2377035-78-2) occupies a dual role in pharmaceutical chemistry. Primarily, it serves as a highly versatile small-molecule scaffold for synthesizing novel nitrogen-containing bisphosphonates (N-BPs). Conversely, in commercial manufacturing, it is a closely monitored process impurity—commonly designated as Ibandronate Impurity 12 or Ibandronate Sodium Impurity 11 HCl[1].

As a Senior Application Scientist, I have structured this technical guide to provide researchers and process chemists with a comprehensive understanding of its discovery, step-by-step synthesis, and critical role in impurity profiling.

Discovery and Pharmacological Context

The discovery of 3-(pentylamino)propanoic acid is intrinsically linked to the evolution of bisphosphonates, a class of drugs utilized to treat osteoporosis and skeletal-related events. The pharmacological efficacy of N-BPs relies heavily on the length and substitution of the alkyl chain attached to the nitrogen atom, which dictates the molecule's ability to inhibit farnesyl pyrophosphate (FPP) synthase in osteoclasts.

During the optimization of Ibandronate (which utilizes an N -methyl- N -pentyl group), researchers discovered that the unmethylated precursor—3-(pentylamino)propanoic acid—could be directly bisphosphorylated to yield N-desmethyl ibandronate [2][3]. This desmethyl derivative is a pharmacologically active entity in its own right, frequently utilized in structure-activity relationship (SAR) studies and proteomics research to understand osteoclast apoptosis[3]. Consequently, mastering the synthesis of 3-(pentylamino)propanoic acid hydrochloride is essential for both novel drug discovery and the quality control of existing bisphosphonate APIs.

Synthetic Methodologies: A Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the synthesis of 3-(pentylamino)propanoic acid hydrochloride must be approached as a self-validating system. The protocol relies on a highly efficient Aza-Michael addition followed by targeted acidic hydrolysis.

Protocol 1: Synthesis of the Precursor ( N -pentyl- β -alanine ethyl ester)

Causality & Logic: Pentylamine is a primary amine and an excellent nucleophile, while ethyl acrylate acts as the Michael acceptor. We perform this reaction neat or in a minimal amount of polar aprotic solvent. The absence of protic solvents prevents competing solvolysis of the ester. Because the Aza-Michael addition is highly exothermic, strict temperature control is paramount to prevent the polymerization of ethyl acrylate.

Step-by-Step Workflow:

  • Preparation: Charge a jacketed glass reactor with 1.0 equivalent of pentylamine.

  • Addition: Cool the reactor to 0–5 °C. Slowly add 1.05 equivalents of ethyl acrylate dropwise over 1 hour.

  • Propagation: Remove the cooling bath and allow the reaction mass to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • Validation: Monitor the disappearance of pentylamine via Gas Chromatography (GC).

  • Isolation: Distill the mixture under high vacuum to remove the slight excess of unreacted ethyl acrylate, yielding N -pentyl- β -alanine ethyl ester as a pale yellow oil.

Protocol 2: Acidic Hydrolysis to 3-(Pentylamino)propanoic acid hydrochloride

Causality & Logic: While basic saponification could cleave the ester, it often leads to retro-Michael reactions or complex sodium salt mixtures that are difficult to isolate. Acidic hydrolysis using aqueous hydrochloric acid cleanly cleaves the ethyl ester while simultaneously protonating the secondary amine. This directly precipitates the target compound as a highly stable, highly crystalline hydrochloride salt[4][5].

Step-by-Step Workflow:

  • Hydrolysis: Suspend the N -pentyl- β -alanine ethyl ester in an excess of 4N aqueous HCl.

  • Thermal Activation: Heat the reaction mass to reflux (approx. 80–100 °C) and maintain for 10–12 hours to ensure complete ester cleavage[4][5].

  • Concentration: Distill off approximately 50% of the aqueous volume under vacuum at 70–75 °C to concentrate the salt[4].

  • Crystallization: Cool the concentrated mass to 0–5 °C. The sudden drop in solubility forces the hydrochloride salt out of the solution.

  • Recovery: Filter the white to off-white crystalline solid. Wash with cold acetone to remove any unreacted organic impurities, and dry under a vacuum at 45 °C to constant weight.

SyntheticWorkflow A Pentylamine + Ethyl Acrylate B N-pentyl-β-alanine ethyl ester A->B Aza-Michael Addition (0-5°C to RT) C 3-(Pentylamino)propanoic acid HCl (Target Scaffold) B->C Acid Hydrolysis (4N HCl, Reflux) E Ibandronate API B->E 1. Methylation 2. Hydrolysis 3. Bisphosphorylation D N-Desmethyl Ibandronate C->D Bisphosphorylation (H3PO3, PCl3)

Caption: Synthetic workflow and downstream applications of 3-(pentylamino)propanoic acid hydrochloride.

Process Chemistry & Impurity Profiling

In commercial API manufacturing, 3-(pentylamino)propanoic acid hydrochloride is categorized as a Critical Quality Attribute (CQA) indicator.

During the synthesis of Ibandronate, the N -pentyl- β -alanine ethyl ester must undergo an Eschweiler-Clarke reductive methylation (using formaldehyde and formic acid) prior to hydrolysis[4]. If this methylation step is incomplete, residual unmethylated ester carries over. Upon subsequent HCl hydrolysis, it forms 3-(pentylamino)propanoic acid hydrochloride[1].

If left unchecked, this impurity will undergo bisphosphorylation alongside the main product, generating N-desmethyl ibandronate sodium (Impurity C)[2][6]. Because the desmethyl impurity shares nearly identical solubility profiles with the Ibandronate API, downstream purification is notoriously difficult. Therefore, process chemists must implement rigorous in-process controls (IPCs) to ensure 100% conversion during the methylation stage.

ImpurityControl Start N-pentyl-β-alanine ethyl ester Methylation Eschweiler-Clarke Methylation (HCHO, HCOOH) Start->Methylation Success Complete Methylation Methylation->Success Optimal Control Failure Incomplete Methylation Methylation->Failure Sub-optimal Control Hydrolysis1 Hydrolysis (HCl) Success->Hydrolysis1 Hydrolysis2 Hydrolysis (HCl) Failure->Hydrolysis2 Ibandronate Ibandronate API Precursor Hydrolysis1->Ibandronate Impurity 3-(Pentylamino)propanoic acid HCl (Impurity 11/12) Hydrolysis2->Impurity

Caption: Process control logic illustrating the formation of Impurity 11/12 during API synthesis.

Quantitative Data & Physicochemical Properties

To facilitate analytical tracking and quality control, the physicochemical properties of the synthesized hydrochloride salt are summarized below[3][7].

ParameterSpecification / Data
Chemical Name 3-(Pentylamino)propanoic acid hydrochloride
CAS Number 2377035-78-2
Molecular Formula C₈H₁₈ClNO₂ (C₈H₁₇NO₂ · HCl)
Molecular Weight 195.69 g/mol
Appearance White to off-white crystalline solid
Known Synonyms Ibandronate Impurity 12; Ibandronate Sodium Impurity 11 HCl
Downstream Derivative N-Desmethyl Ibandronate Sodium (CAS 953805-81-7)

References

  • Pharmaffiliates. "3-(Pentylamino)propanoic acid hydrochloride". Pharmaffiliates Reference Standards. [Link]

  • Google Patents. "WO2009093258A2 - A new and improved process for the preparation of ibandronate sodium monohydrate".
  • Google Patents. "WO2008014510A2 - Crystalline form a of ibandronic acid and process for the preparation".
  • Pharmaffiliates. "Ibandronate Sodium Monohydrate - Impurity C (Sodium Salt)". Pharmaffiliates Reference Standards.[Link]

Sources

Exploratory

Physicochemical Characterization and Application Workflows of 3-(Pentylamino)propanoic acid;hydrochloride

Executive Summary 3-(Pentylamino)propanoic acid;hydrochloride (commonly referred to as N-pentyl-beta-alanine hydrochloride) is a highly versatile secondary amine scaffold. Widely recognized as a critical intermediate and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Pentylamino)propanoic acid;hydrochloride (commonly referred to as N-pentyl-beta-alanine hydrochloride) is a highly versatile secondary amine scaffold. Widely recognized as a critical intermediate and reference standard—specifically designated as Ibandronate Impurity 11 or 12—this compound bridges the gap between analytical benchmarking and complex organic synthesis[1]. This technical guide provides an authoritative analysis of its physicochemical properties, the mechanistic rationale behind its salt form, and field-proven, self-validating protocols for its analytical and synthetic manipulation.

Section 1: Core Physicochemical Profiling

The transition from a free base to a hydrochloride salt fundamentally alters the handling, stability, and reactivity of secondary amino acids. The free base of 3-(pentylamino)propanoic acid (CAS 205237-07-6) exists as a zwitterion at physiological pH, which complicates organic extraction and long-term storage due to its propensity for auto-oxidation and spontaneous lactamization.

By converting it to the hydrochloride salt (CAS 2377035-78-2), the secondary amine is locked in a protonated state ( NH2+​ )[2]. The causality here is critical: the chloride counterion suppresses nucleophilic attack by the amine, thereby extending the compound's shelf-life and ensuring rapid, predictable dissolution in polar protic solvents prior to controlled activation.

Quantitative Physicochemical Data
PropertyValue
Chemical Name 3-(Pentylamino)propanoic acid;hydrochloride
IUPAC Name 3-(pentylamino)propanoic acid, hydrochloride (1:1)[1]
Synonyms N-pentyl-beta-alanine hydrochloride, Ibandronate Impurity 11 / 12[1]
CAS Registry Number 2377035-78-2 (HCl salt) / 205237-07-6 (Free base)
Molecular Formula C8H18ClNO2[2]
Molecular Weight 195.69 g/mol [2]
Monoisotopic Mass (Free Base) 159.13 Da
Appearance White to off-white solid
Purity Standard Min. 95% (Versatile small molecule scaffold)

Section 2: Mechanistic Role in Synthesis & Formulation

The bifunctional nature of 3-(pentylamino)propanoic acid;hydrochloride—featuring both a secondary amine and a carboxylic acid—makes it an ideal precursor for bisphosphonate Active Pharmaceutical Ingredients (APIs) and advanced drug delivery systems.

  • Bisphosphonate Synthesis: It serves as the structural backbone for drugs like Ibandronate. The controlled phosphorylation of the carboxylic acid relies on the amine being transiently protected or sterically managed as a hydrochloride salt[1].

  • Amphoteric Surfactants & LNPs: The pentyl chain provides necessary lipophilicity, while the beta-alanine moiety offers a pH-responsive headgroup. In Lipid Nanoparticle (LNP) formulation, controlling the pKa of the ionizable lipid is paramount for endosomal escape; this scaffold provides a predictable pKa shift when conjugated to lipid tails.

Pathway A 3-(Pentylamino)propanoic acid HCl B Free Base Generation (pH > 9) A->B Aqueous Base Extraction C Bisphosphonate Synthesis B->C Phosphorylation D Ionizable Lipid Assembly (LNPs) B->D Lipid Conjugation

Fig 1. Synthetic utility and downstream conversion pathways of N-pentyl-beta-alanine.

Section 3: Self-Validating Experimental Protocols

Protocol 1: High-Resolution LC-MS Characterization

To ensure trustworthiness in analytical data, this protocol incorporates a mandatory System Suitability Test (SST) to validate column performance and ionization efficiency prior to sample injection.

  • Sample Preparation: Dissolve 1.0 mg of 3-(Pentylamino)propanoic acid;hydrochloride[2] in 1.0 mL of LC-MS grade water containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA ensures the carboxylic acid remains fully protonated, preventing peak tailing on the reverse-phase column and stabilizing the analyte.

  • System Suitability Test (SST): Inject a blank (0.1% TFA in water) followed by a known reference standard.

    • Validation Check: The baseline must be stable, and the standard must elute with a signal-to-noise (S/N) ratio > 100 before proceeding to the actual sample.

  • Chromatographic Separation: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (supplemented with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry (ESI+): Monitor for the protonated free base. Because the monoisotopic mass of the free base is 159.13 Da, set the target m/z to 160.2 [M+H]+ .

  • Data Validation: Calculate mass balance by comparing the integrated peak area against a pre-established calibration curve. A purity of ≥95% is required to certify the batch for downstream synthesis.

LCMS_Workflow S1 1. Sample Preparation Dissolve in 0.1% TFA (Aqueous) S2 2. System Suitability Test (SST) Run Blank & Reference Standard S1->S2 S3 3. Chromatographic Separation C18 Column, Gradient Elution S2->S3 S4 4. Mass Spectrometry (ESI+) Target m/z: 160.2 [M+H]+ S3->S4 S5 5. Data Validation Integrate Peaks & Verify Mass Balance S4->S5

Fig 2. Self-validating LC-MS analytical workflow for purity and stability assessment.

Protocol 2: Controlled Free-Basing and Amidation Workflow

Because the HCl salt is unreactive toward electrophiles, the amine must be liberated in situ without triggering premature thermal degradation or oligomerization.

  • Solubilization: Suspend 10 mmol of the HCl salt in 20 mL of anhydrous Dichloromethane (DCM).

  • In Situ Free-Basing: Add 22 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Causality: DIPEA is a highly sterically hindered, non-nucleophilic base. It neutralizes the HCl (requiring 1 eq) and deprotonates the carboxylic acid (requiring 1 eq) without participating in unwanted side reactions. The 0°C temperature prevents exothermic degradation.

  • Activation: Add 10 mmol of a coupling reagent (e.g., HATU) and stir for 15 minutes.

    • Validation Check: Monitor the formation of the active ester via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary starting material spot confirms complete activation.

  • Conjugation: Introduce the target primary amine or lipid tail (10 mmol) and allow the reaction to warm to room temperature over 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The mass balance of the crude product directly validates the coupling efficiency of the protocol.

Conclusion

Understanding the physicochemical constraints and reactivity of 3-(Pentylamino)propanoic acid;hydrochloride is essential for its successful application in pharmaceutical development. By leveraging its protonated state for stability and employing self-validating analytical and synthetic protocols, researchers can reliably integrate this versatile scaffold into complex drug delivery systems and API syntheses.

References

  • 3-pentylamino | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • [2] CAS No : 2377035-78-2 | Product Name : 3-(Pentylamino)propanoic acid hydrochloride Source: pharmaffiliates.com URL:2

  • CAS: 2377035-78-2 - CymitQuimica Source: cymitquimica.com URL:

  • [1] Ibandronate Sodium Impurity 11 (HCl Salt) | CAS 2377035-78-2 - Veeprho Source: veeprho.com URL:1

Sources

Foundational

An In-depth Technical Guide to the Hygroscopic Nature of 3-(Pentylamino)propanoic Acid Hydrochloride: A Methodological Approach

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and characterize the hygroscopic nature of 3-(Pentylamino)propanoic acid hydrochloride. While sp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and characterize the hygroscopic nature of 3-(Pentylamino)propanoic acid hydrochloride. While specific experimental data for this compound is not extensively available in public literature, this document will serve as a detailed methodological guide, using 3-(Pentylamino)propanoic acid hydrochloride as a case study to illustrate the critical experimental protocols and the scientific rationale behind them. The principles and techniques detailed herein are broadly applicable to the hygroscopicity assessment of other active pharmaceutical ingredients (APIs).

Introduction: The Critical Impact of Hygroscopicity in Drug Development

The interaction of a solid API with atmospheric moisture, known as hygroscopicity, is a critical quality attribute that can profoundly influence the stability, processability, and therapeutic efficacy of a drug product.[1][2][3][4][5] For a hydrochloride salt of an amino acid derivative such as 3-(Pentylamino)propanoic acid hydrochloride, the potential for water uptake is significant due to the presence of polar functional groups and the ionic nature of the salt. One supplier of a similar compound, 3-(N-Methylpentylamino)propionic acid hydrochloride, explicitly notes its hygroscopic nature.[6]

Understanding the hygroscopic behavior of an API is not merely an academic exercise; it is a cornerstone of robust formulation development. Excessive moisture uptake can lead to a cascade of undesirable physical and chemical changes, including:

  • Physical Instability : Deliquescence (dissolving in absorbed water), caking, and changes in particle size and flow properties, which can hinder manufacturing processes like blending and tableting.[1][3]

  • Chemical Degradation : Hydrolysis is a common degradation pathway for many APIs, and absorbed water can act as a reactant or facilitate reactions, leading to the formation of impurities and a reduction in the drug's potency.[3]

  • Solid-State Transformations : Moisture can induce transitions between different polymorphic forms or from an anhydrous to a hydrated state.[5][7] These transformations can significantly alter the drug's solubility, dissolution rate, and bioavailability.[3]

Therefore, a thorough characterization of an API's hygroscopic tendencies is imperative during the pre-formulation stage to guide the selection of appropriate solid forms, develop stable formulations, and define suitable manufacturing, packaging, and storage conditions.[2][4]

Core Methodologies for Hygroscopicity Assessment

A multi-faceted approach is essential for a comprehensive understanding of an API's interaction with water. The following sections detail the primary analytical techniques and the rationale for their application in characterizing 3-(Pentylamino)propanoic acid hydrochloride.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled stream of humidified gas at a constant temperature.[8][9][10] This is arguably the most powerful tool for characterizing the hygroscopic profile of a pharmaceutical solid.[9][11]

The Causality Behind Experimental Choices in DVS:

The choice of DVS as the primary tool is driven by its ability to provide a wealth of information beyond a simple classification of hygroscopicity. It allows for the determination of:

  • Sorption/Desorption Isotherms : These plots of mass change versus relative humidity (RH) reveal the extent of water uptake at different humidity levels and can indicate the mechanism of water interaction (adsorption vs. absorption).[8][12]

  • Kinetics of Water Uptake : DVS measures how quickly the sample gains or loses water, providing insight into the rate of equilibration.[9]

  • Hysteresis : A difference in the sorption and desorption pathways can indicate physical changes in the material, such as the formation of a hydrate or a phase transition.[13]

  • Critical Humidity Levels : The isotherm can pinpoint specific RH levels at which significant water uptake or phase transitions occur.

Experimental Protocol: DVS Analysis of 3-(Pentylamino)propanoic Acid Hydrochloride

  • Sample Preparation : Accurately weigh 5-15 mg of 3-(Pentylamino)propanoic acid hydrochloride into a DVS sample pan.[11] The use of a small sample size facilitates rapid equilibration.

  • Initial Drying : Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002%/min). This step establishes a dry baseline.

  • Sorption Phase : Increase the relative humidity in a stepwise manner, for example, in 10% RH increments from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable weight is reached or for a maximum defined period (e.g., 60 minutes).[8]

  • Desorption Phase : Subsequently, decrease the RH in the same stepwise manner from 90% back to 0% RH to generate the desorption isotherm.

  • Post-Analysis Characterization : It is crucial to analyze the solid sample after the DVS experiment using techniques like X-ray Powder Diffraction (XRPD) to check for any changes in its solid form.

Visualization of DVS Workflow

DVS_Workflow cluster_prep Sample Preparation cluster_dvs DVS Instrument Protocol (25°C) cluster_analysis Data Analysis & Post-Testing Prep Weigh 5-15 mg of API Drying Dry at 0% RH to stable weight Prep->Drying Sorption Increase RH (0% to 90% in 10% steps) Drying->Sorption Equilibrate at each step Desorption Decrease RH (90% to 0% in 10% steps) Sorption->Desorption Equilibrate at each step Isotherm Plot Sorption/Desorption Isotherm Desorption->Isotherm XRPD Post-DVS XRPD Analysis Desorption->XRPD

Caption: A typical workflow for Dynamic Vapor Sorption (DVS) analysis.

Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for the quantitative determination of water content in a sample.[7][14][15][] It is a highly specific and accurate method based on a chemical reaction between water, iodine, sulfur dioxide, and a base.[15]

The Causality Behind Experimental Choices in KF Titration:

While DVS provides a profile of water uptake, KF titration gives a precise, absolute value of the water content at a specific point in time or after exposure to a specific condition. It is a self-validating system because it directly titrates water, unlike 'loss on drying' which can be affected by volatile solvents.[14] It is used to:

  • Determine the initial water content of the API as received.

  • Validate DVS results by measuring the water content of the sample after equilibration at a specific high humidity.

  • Classify hygroscopicity by exposing the sample to a defined high-humidity environment for a set period and then measuring the water uptake.

Experimental Protocol: Hygroscopicity Classification using KF Titration

  • Initial Water Content : Determine the initial water content of 3-(Pentylamino)propanoic acid hydrochloride using coulometric Karl Fischer titration, which is ideal for low moisture levels.[14]

  • Sample Exposure : Place a known mass of the API in a weighing bottle and store it in a desiccator maintained at a constant high relative humidity (e.g., 80% RH using a saturated ammonium sulfate solution) at 25°C for 24 hours.

  • Final Water Content : After 24 hours, quickly seal the weighing bottle, and promptly determine the final water content of the exposed sample by KF titration.

  • Calculation : The percentage of water absorbed is calculated based on the difference between the final and initial water content.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting the hygroscopic nature of 3-(Pentylamino)propanoic acid hydrochloride.

Illustrative DVS Isotherm Plot

A DVS isotherm plot would visualize the percentage change in mass as a function of relative humidity.

(Note: The following is an illustrative plot as specific data for this compound is not publicly available.)

Hypothetical DVS Isotherm for 3-(Pentylamino)propanoic Acid Hydrochloride

DVS_Isotherm Hypothetical DVS Isotherm 0,0 0,10 100,0 xaxis Relative Humidity (%) x0 0 x20 20 x40 40 x60 60 x80 80 yaxis Mass Change (%) y0 0 y2 2 y4 4 y6 6 y8 8 s0 s1 s0->s1 s2 s1->s2 s3 s2->s3 s4 s3->s4 s5 s4->s5 s6 s5->s6 d6 d5 d6->d5 d4 d5->d4 d3 d4->d3 d2 d3->d2 d1 d2->d1 d0 d1->d0 legend_s Sorption legend_d Desorption

Caption: Illustrative DVS sorption-desorption isotherm plot.

Interpretation of the Illustrative Isotherm:

  • Low to Moderate RH (0-60%) : The material shows minimal water uptake, suggesting surface adsorption.

  • High RH (>60%) : A significant increase in water uptake is observed, which could indicate bulk absorption or the beginning of a deliquescence process.

  • Hysteresis : The desorption curve does not retrace the sorption curve, indicating that the water is more strongly bound or that a physical change has occurred in the material.

Quantitative Data Summary

The data from these experiments can be summarized to classify the hygroscopicity of the material according to pharmacopeial standards.

Table 1: Illustrative Hygroscopicity Data for 3-(Pentylamino)propanoic Acid Hydrochloride

ParameterResult (Illustrative)Method
Initial Water Content0.15% w/wKarl Fischer Titration
Water Uptake at 25°C / 80% RH (DVS)5.5% w/wDynamic Vapor Sorption
Water Uptake after 24h at 25°C / 80% RH5.8% w/wKarl Fischer Titration
Hygroscopicity Classification (European Pharmacopoeia) [8][13]Moderately Hygroscopic N/A

Classification based on the European Pharmacopoeia: Slightly hygroscopic: 0.2% to <2%; Hygroscopic: 2% to <15%; Very hygroscopic: ≥15%; Deliquescent: absorbs sufficient water to form a liquid.[8]

Implications for Drug Development and Mitigation Strategies

Based on a classification of "moderately hygroscopic," several critical considerations arise for the development of 3-(Pentylamino)propanoic acid hydrochloride:

  • Manufacturing : The manufacturing environment will require controlled humidity to prevent caking, poor flow, and variations in tablet weight and hardness.[1]

  • Formulation : Excipient selection is crucial. The use of hydrophobic excipients like magnesium stearate or the inclusion of adsorbents such as colloidal silicon dioxide may be necessary to protect the API from moisture.[3]

  • Packaging : The final drug product will likely require packaging with a high moisture barrier, such as blister packs made from Aclar® or aluminum foil, and may need to include a desiccant.

  • Storage : Strict storage conditions (e.g., "store in a dry place") must be defined and justified by stability studies.

Logical Flow for Managing a Hygroscopic API

Mitigation_Strategy cluster_dev Development Strategies Start Characterize API Hygroscopicity (DVS, KF) Classify Classify as Moderately Hygroscopic Start->Classify Manuf Control Humidity in Manufacturing Classify->Manuf Form Select Hydrophobic/Adsorbent Excipients Classify->Form Pack Design High Moisture-Barrier Packaging Classify->Pack Store Define Controlled Storage Conditions Classify->Store StableProduct Stable Drug Product Manuf->StableProduct Form->StableProduct Pack->StableProduct Store->StableProduct

Caption: Decision-making workflow for a moderately hygroscopic API.

Conclusion

A thorough understanding of the hygroscopic nature of 3-(Pentylamino)propanoic acid hydrochloride is fundamental to its successful development as a pharmaceutical product. While specific data on this molecule is sparse, a systematic application of established methodologies, spearheaded by Dynamic Vapor Sorption and corroborated by Karl Fischer titration, provides the necessary framework for a comprehensive characterization. This in-depth analysis not only allows for a formal classification of its hygroscopicity but, more importantly, provides the critical insights needed to guide formulation, manufacturing, and packaging strategies, ultimately ensuring the quality, stability, and efficacy of the final drug product.

References

  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
  • Metrohm. Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines.
  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.
  • BOC Sciences. Moisture Content Determination - Wet Chemistry.
  • Journal of Chemical and Pharmaceutical Research. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • Taylor & Francis Online. (2011, October 10). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis.
  • Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS).
  • Technology Networks. Hygroscopicity Evaluation.
  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • ProUmid. DVS Systems | Dynamic Vapor Sorption.
  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • MDPI. (2025, December 2). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions.
  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation.
  • Taylor & Francis. Dynamic vapor sorption – Knowledge and References.
  • University Digital Conservancy. Hygroscopicity of pharmaceutical crystals.
  • ChemicalBook. (2026, January 13). 3-(N-Methylpentylamino)propionic acid hydrochloride.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 3-(Pentylamino)propanoic Acid Hydrochloride

Executive Summary 3-(Pentylamino)propanoic acid hydrochloride (CAS: 2377035-78-2) is a versatile secondary amine scaffold widely utilized in pharmaceutical development. It is most notably recognized as a critical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Pentylamino)propanoic acid hydrochloride (CAS: 2377035-78-2) is a versatile secondary amine scaffold widely utilized in pharmaceutical development. It is most notably recognized as a critical intermediate and a characterized impurity standard in the synthesis of bisphosphonate drugs, such as[1].

This application note details a robust, scalable, and self-validating synthetic protocol to produce high-purity 3-(pentylamino)propanoic acid hydrochloride. By leveraging a highly selective aza-Michael addition followed by an elegant acidic hydrolysis, this workflow eliminates the need for complex chromatographic purification and prevents inorganic salt contamination.

Mechanistic Rationale & Causality

Designing a self-validating chemical protocol requires anticipating failure modes and engineering the chemistry to bypass them. The synthesis relies on two primary phases:

  • Phase 1: The Aza-Michael Addition: The core carbon-nitrogen bond is formed via an [2]. While one might theoretically react n-pentylamine directly with acrylic acid, the immediate acid-base protonation would yield an unreactive pentylammonium acrylate salt, requiring harsh heating that triggers polymerization. To circumvent this, methyl acrylate is utilized as the Michael acceptor, preserving the nucleophilicity of the primary amine. Furthermore, because primary amines can undergo double addition to form unwanted tertiary amines, we strictly enforce mono-alkylation by using a 3.0 molar equivalent excess of n-pentylamine and utilizing an inverse-addition technique.

  • Phase 2: Acidic Hydrolysis: Following the formation of the intermediate methyl 3-(pentylamino)propanoate, the ester must be hydrolyzed. We specifically avoid basic saponification (e.g., NaOH) because subsequent neutralization would generate equimolar sodium chloride (NaCl). Separating NaCl from a highly polar, water-soluble zwitterionic amino acid is synthetically punishing. Instead, we utilize 6M Hydrochloric Acid under reflux. This step is self-validating: it simultaneously cleaves the methyl ester and protonates the secondary amine, yielding the desired hydrochloride salt and volatile byproducts (methanol and water) that are easily removed in vacuo.

Process Visualization

SynthesisWorkflow Reactants n-Pentylamine + Methyl Acrylate (Molar Ratio 3:1) Step1 Step 1: Aza-Michael Addition (Solvent-free, 25-40 °C, 4-6 h) Reactants->Step1 Intermediate Methyl 3-(pentylamino)propanoate (Crude Intermediate) Step1->Intermediate Excess amine removed via vacuum distillation Step2 Step 2: Acidic Hydrolysis & Salt Formation (6M Aqueous HCl, Reflux 100 °C) Intermediate->Step2 CrudeProduct Crude 3-(Pentylamino)propanoic acid hydrochloride Step2->CrudeProduct Simultaneous ester hydrolysis & amine protonation Step3 Step 3: Solvent Stripping & Crystallization (Isopropanol / Acetone) CrudeProduct->Step3 Product Pure 3-(Pentylamino)propanoic acid hydrochloride (CAS: 2377035-78-2) Step3->Product Vacuum filtration & drying

Figure 1: Three-step synthetic workflow for 3-(Pentylamino)propanoic acid hydrochloride.

Reagent Matrix

ReagentRoleMW ( g/mol )EquivalentsAmount (100 mmol scale)
n-Pentylamine Nucleophile / Reactant87.163.034.8 mL (26.15 g)
Methyl Acrylate Michael Acceptor86.091.09.0 mL (8.61 g)
6M Hydrochloric Acid Hydrolysis / Salt Former36.46Excess100 mL
Isopropanol Crystallization Solvent60.10N/A~10 mL
Acetone (Anhydrous) Anti-solvent / Wash58.08N/A~50 mL

Step-by-Step Methodologies

Phase 1: Aza-Michael Addition
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and an argon gas inlet.

  • Amine Loading: Add n-pentylamine (34.8 mL, 300 mmol) to the flask and cool to 0 °C using an ice-water bath.

    • Causality: Cooling is critical to control the exothermic nature of the addition and prevent the spontaneous, heat-induced polymerization of the acrylate monomer.

  • Inverse Addition: Add methyl acrylate (9.0 mL, 100 mmol) dropwise via the addition funnel over 30 minutes.

    • Causality: Inverse addition (adding the limiting reagent to the excess reagent) ensures the primary amine is always in massive stoichiometric excess, kinetically favoring mono-alkylation and suppressing bis-alkylation.

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (25 °C) for 4 to 6 hours. Monitor completion via TLC (using a Ninhydrin stain to visualize the secondary amine).

  • Amine Recovery: Transfer the mixture to a rotary evaporator and remove the excess n-pentylamine under reduced pressure (bp 104 °C). The resulting pale yellow oil is crude methyl 3-(pentylamino)propanoate, which is used directly in the next step.

Phase 2: Acidic Hydrolysis and Salt Formation
  • Hydrolysis Setup: To the crude ester in the round-bottom flask, cautiously add 100 mL of 6M aqueous HCl. Attach a reflux condenser.

  • Reflux: Heat the mixture to 100 °C for 6 hours.

    • Causality: The strongly acidic conditions drive the hydrolysis of the methyl ester to the carboxylic acid while simultaneously trapping the secondary amine as its unreactive hydrochloride salt, preventing any thermal degradation or unwanted amidation.

  • Solvent Stripping: Cool the reaction to room temperature. Concentrate the solution in vacuo at 60 °C to remove water, methanol, and excess HCl.

  • Azeotropic Drying: Co-evaporate the resulting residue twice with 20 mL of toluene.

    • Causality: Removing all residual water is essential. The final hydrochloride salt is highly hygroscopic and will oil out rather than crystallize if moisture is present.

Phase 3: Crystallization and Isolation
  • Dissolution: Suspend the sticky solid residue in 10 mL of anhydrous isopropanol and heat gently to form a concentrated, homogenous solution.

  • Precipitation: Slowly add anhydrous acetone (30–50 mL) dropwise while stirring vigorously until a persistent white precipitate forms.

  • Maturation: Cool the suspension to -20 °C overnight to maximize the crystallization yield.

  • Isolation: Filter the white crystalline solid rapidly under vacuum, wash with cold acetone, and dry immediately in a vacuum desiccator over P2O5 for 24 hours. The final product is[3].

Analytical Validation Data

TechniqueTarget MetricExpected Result
1H NMR (D2O, 400 MHz) Structural Integrityδ 3.25 (t, 2H), 3.05 (t, 2H), 2.80 (t, 2H), 1.65 (m, 2H), 1.30 (m, 4H), 0.85 (t, 3H). Crucial: Complete absence of the methyl ester singlet at ~3.7 ppm.
ESI-MS (Positive Mode) Mass ConfirmationCalculated for [M+H]+: 160.13 m/z. Found: ~160.1 m/z.
Physical Appearance Salt IntegrityWhite to off-white crystalline solid.

Troubleshooting & Causality Matrix

ObservationRoot CauseCorrective Action
Significant bis-alkylated impurity detected via LCMS Insufficient amine excess or incorrect addition order during Phase 1.Ensure a minimum 3:1 molar ratio of amine to acrylate. Strictly adhere to the dropwise inverse-addition protocol.
Reaction mixture becomes viscous/polymeric in Phase 1 Exothermic runaway causing methyl acrylate polymerization.Strictly maintain the ice bath (0 °C) during the entire dropwise addition of methyl acrylate.
Final product is a sticky syrup instead of a solid Presence of residual water or excess HCl preventing crystallization.Perform repeated azeotropic distillations with toluene. Ensure crystallization solvents (acetone/iPrOH) are strictly anhydrous.

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Application

HPLC analysis method for 3-(Pentylamino)propanoic acid;hydrochloride

An Application Note for the HPLC Analysis of 3-(Pentylamino)propanoic acid hydrochloride Abstract This document provides a comprehensive guide and a robust analytical method for the quantitative analysis of 3-(Pentylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the HPLC Analysis of 3-(Pentylamino)propanoic acid hydrochloride

Abstract

This document provides a comprehensive guide and a robust analytical method for the quantitative analysis of 3-(Pentylamino)propanoic acid hydrochloride, a polar pharmaceutical intermediate, using High-Performance Liquid Chromatography (HPLC). Due to the compound's hydrophilic nature, conventional reversed-phase chromatography yields poor retention and inadequate separation. This application note details a tailored Hydrophilic Interaction Liquid Chromatography (HILIC) method that overcomes these challenges, providing excellent retention, sharp peak shapes, and reliable quantification. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering detailed methodologies for instrumentation, sample preparation, and method validation, ensuring scientific integrity and reproducible results.

Introduction and Scientific Rationale

3-(Pentylamino)propanoic acid hydrochloride (also known as Ibanic Acid Hydrochloride) is a key intermediate in the synthesis of various pharmaceutical compounds, including bisphosphonates used in osteoporosis treatment.[1][2] Its molecular structure, featuring a secondary amine and a carboxylic acid, classifies it as a polar, hydrophilic compound.[3][4] This polarity presents a significant challenge for traditional reversed-phase HPLC (RP-HPLC), where such compounds are often unretained and elute in the solvent front, leading to unreliable quantification.[5][6]

To address this, we leverage Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful alternative for the separation of polar compounds.[5][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[8] This combination facilitates the formation of a water-enriched layer on the surface of the stationary phase. Analyte retention is governed by a partitioning mechanism between the bulk mobile phase and this immobilized aqueous layer.[8][9] The more hydrophilic the analyte, the more strongly it partitions into the water layer, resulting in greater retention.[8] This approach provides the necessary retention and selectivity for robust analysis of 3-(Pentylamino)propanoic acid hydrochloride.

Principle of HILIC Separation

The diagram below illustrates the fundamental mechanism of HILIC, contrasting it with the more familiar RP-HPLC. In HILIC, the analyte partitions from a high-organic mobile phase into a water layer adsorbed onto the polar stationary phase.

HILIC_Mechanism cluster_0 HILIC Stationary Phase (e.g., Amide, Silica) cluster_1 Mobile Phase (High % Organic) p1 Polar Surface p2 Acetonitrile / Water Mixture Analyte Polar Analyte (3-Pentylamino- propanoic acid) p2->Analyte Elution with increasing % Water WaterLayer Immobilized Aqueous Layer Analyte->WaterLayer Partitioning (Retention Mechanism)

Caption: The HILIC retention mechanism.

Experimental Protocol: HPLC Method

This protocol is optimized for selectivity and robustness. Given that 3-(Pentylamino)propanoic acid hydrochloride lacks a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended for direct and sensitive detection. A secondary method using low-wavelength UV detection is also provided.

Recommended Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary HPLC system is suitable.
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)Amide-bonded phases offer excellent retention and unique selectivity for polar compounds in HILIC mode.[9]
Mobile Phase A 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH 3.0The high organic content drives HILIC retention. Ammonium formate is a volatile buffer, making it compatible with CAD, ELSD, and MS detectors.[8]
Mobile Phase B 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH 3.0The higher aqueous content acts as the strong eluting solvent in HILIC.[7]
Gradient Program 0-1.0 min: 0% B; 1.0-5.0 min: 0 to 40% B; 5.0-6.0 min: 40% B; 6.1-7.0 min: 0% B; 7.0-10.0 min: 0% B (Equilibration)A gradient elution ensures the efficient elution of the analyte and separation from potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CProvides stable retention times and improved peak shape.
Injection Volume 5 µLSmall injection volume minimizes peak distortion.
Primary Detector Charged Aerosol Detector (CAD)Universal detection for non-volatile analytes without a chromophore.
Secondary Detector UV/Vis Detector at 210 nmDetects the carboxylic acid end group; less specific and potentially less sensitive.[1]
Preparation of Solutions

Standard Preparation (1000 µg/mL Stock):

  • Accurately weigh approximately 25 mg of 3-(Pentylamino)propanoic acid hydrochloride reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This ensures full solubility and compatibility with the mobile phase.[1][2]

  • Prepare working standards by serial dilution of the stock solution using the same diluent.

Sample Preparation:

  • Accurately weigh the sample matrix containing the analyte.

  • Extract the analyte using a 50:50 (v/v) mixture of Acetonitrile and Water to a target concentration within the calibration range (e.g., 100 µg/mL).

  • Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PVDF or Nylon syringe filter into an HPLC vial. Filtration is critical to prevent column clogging.

Overall Analytical Workflow

The following diagram outlines the complete process from sample receipt to final data reporting.

Workflow Start Receive Sample & Standard Prep_Standard Prepare Standard Stock and Working Solutions Start->Prep_Standard Prep_Sample Prepare Sample (Weigh, Dissolve, Filter) Start->Prep_Sample Sequence Build Sequence (Standards, Blanks, Samples) Prep_Standard->Sequence Prep_Sample->Sequence HPLC_Setup Equilibrate HPLC System with Initial Conditions HPLC_Setup->Sequence Run Execute HPLC Run Sequence->Run Data_Acq Data Acquisition (CAD or UV Signal) Run->Data_Acq Processing Integrate Peaks & Generate Calibration Curve Data_Acq->Processing Report Calculate Sample Concentration & Generate Report Processing->Report

Caption: Step-by-step analytical workflow.

Method Validation Protocol

To ensure the method is fit for its intended purpose, a validation protocol should be executed according to ICH guidelines or internal laboratory standards. The following parameters are critical.[10]

Specificity
  • Protocol: Inject a blank (diluent), a standard solution, and a sample solution. Analyze a placebo sample (matrix without the analyte) if available.

  • Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the 3-(Pentylamino)propanoic acid hydrochloride peak.

Linearity
  • Protocol: Prepare at least five calibration standards across a range of 20-200% of the target sample concentration.[10] Inject each standard in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (R²) should be ≥ 0.995.

Concentration (µg/mL)Injection 1 AreaInjection 2 AreaInjection 3 AreaAverage Area
20(Data)(Data)(Data)(Data)
50(Data)(Data)(Data)(Data)
100 (Target)(Data)(Data)(Data)(Data)
150(Data)(Data)(Data)(Data)
200(Data)(Data)(Data)(Data)
Accuracy (Recovery)
  • Protocol: Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day):

    • Protocol: Prepare and analyze six independent samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day):

    • Protocol: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: The RSD over the two days should be ≤ 3.0%.

Limit of Quantitation (LOQ) & Detection (LOD)
  • Protocol: Determine based on the signal-to-noise ratio (S/N). LOQ is typically established at S/N ≥ 10, and LOD at S/N ≥ 3. Alternatively, determine from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Conclusion

The described Hydrophilic Interaction Liquid Chromatography (HILIC) method provides a reliable and robust solution for the analysis of 3-(Pentylamino)propanoic acid hydrochloride. By utilizing a polar amide stationary phase and a high-organic mobile phase, this method achieves excellent retention and separation, which is not feasible with conventional reversed-phase techniques. The protocol, coupled with a universal Charged Aerosol Detector, ensures high sensitivity and accuracy. The detailed validation steps presented establish this method as a self-validating system, suitable for implementation in regulated research and quality control environments.

References

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(24), 3485-3502. Available at: [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Available at: [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Available at: [Link]

  • Spectroscopy Online. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Available at: [Link]

  • Garcı́a, M. C., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Chemistry, 2013, 1-7. Available at: [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). 3-(N-Methylpentylamino)propionic acid hydrochloride. Available at: [Link]

  • PharmaCompass. (n.d.). 3-(N-Methylpentylamino)Propionic Acid HCl | Drug Information. Available at: [Link]

  • precisionFDA. (n.d.). 3-(METHYL(PENTYL)AMINO)PROPANOIC ACID HYDROCHLORIDE. Available at: [Link]

Sources

Method

High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis of N-Methyl-N-Pentyl-Beta-Alanine Hydrochloride

Contextualizing the Analyte N-methyl-N-pentyl-beta-alanine hydrochloride is a highly relevant aliphatic amino acid derivative, frequently encountered as a critical intermediate and a strictly monitored regulatory impurit...

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Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Analyte

N-methyl-N-pentyl-beta-alanine hydrochloride is a highly relevant aliphatic amino acid derivative, frequently encountered as a critical intermediate and a strictly monitored regulatory impurity (EP Impurity A) in the commercial synthesis of the bisphosphonate drug Ibandronate[1]. Structurally, the free base is typically synthesized via the aza-Michael addition of N-methylpentylamine to an acrylic acid derivative (such as acryloyl chloride or methyl acrylate)[2], followed by hydrolysis and precipitation as the hydrochloride salt. For drug development professionals and analytical chemists, precise structural elucidation of this salt via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory step for batch release and regulatory compliance.

Mechanistic NMR Principles: The Hydrochloride Effect

Analyzing the hydrochloride salt of a tertiary amine requires a nuanced understanding of local electronic environments. Protonation of the nitrogen atom yields a localized positive charge (an ammonium cation). This charge exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bonds. Consequently, the electron density around the adjacent alpha-carbons (the N-methyl group, the pentyl N-CH₂ group, and the beta-alanine N-CH₂ group) is significantly reduced. This deshielding effect shifts these specific ¹H and ¹³C resonances downfield by approximately 0.5 to 1.0 ppm (for ¹H) and 5 to 10 ppm (for ¹³C) relative to the free base.

Solvent Causality: Deuterium Oxide (D₂O) is the optimal solvent for this analysis. Beyond providing excellent solubility for the polar salt, D₂O drives the rapid deuterium exchange of the labile carboxylic acid (-COOH) and ammonium (-NH⁺) protons[3]. This exchange collapses these broad, unpredictable signals into the residual HDO solvent peak (~4.70 ppm), preventing spectral overlap and ensuring that the integration of the aliphatic backbone remains strictly quantitative and self-validating.

Self-Validating Experimental Methodology

To guarantee reproducibility and trustworthiness, the following protocol incorporates internal quality checks at every stage of the acquisition process.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Accurately weigh 20.0 ± 0.1 mg of N-methyl-N-pentyl-beta-alanine hydrochloride. Dissolve completely in 600 µL of D₂O containing 0.05 wt% TSP (3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) as an internal chemical shift reference. Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Validation: Complete visual dissolution ensures no line-broadening from suspended particulates.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually or automatically tune the probe to the exact resonance frequencies of ¹H (400.13 MHz) and ¹³C (100.61 MHz). Causality: Precise tuning maximizes the efficiency of radiofrequency power transfer, ensuring optimal signal-to-noise (S/N) ratios, especially for the less sensitive ¹³C nucleus.

  • Locking and Shimming: Lock the magnetic field to the deuterium resonance of the D₂O solvent. Perform iterative gradient shimming on the Z1-Z5 axes. Validation: The system is validated for acquisition only when the TSP reference peak exhibits a line width at half-height (FWHM) of < 1.0 Hz.

  • ¹H NMR Acquisition:

    • Pulse Sequence: standard 30° pulse (zg30).

    • Relaxation Delay (d1): 2.0 s (ensures complete longitudinal relaxation for quantitative integration).

    • Number of Scans (ns): 16.

    • Spectral Width (SWH): 20 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: proton-decoupled 30° pulse (zgpg30).

    • Relaxation Delay (d1): 2.0 s.

    • Number of Scans (ns): 1024 (compensates for the low natural abundance of ¹³C).

    • Spectral Width (SWH): 250 ppm.

  • Data Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT). Perform manual phase correction (zero and first order) and polynomial baseline correction. Calibrate the TSP singlet strictly to 0.00 ppm.

Visualizing the Analytical Workflow

NMR_Workflow S1 Sample Preparation Dissolve 20 mg in 0.6 mL D2O Add TSP internal standard S2 Probe Tuning & Matching Calibrate 1H (400 MHz) & 13C (100 MHz) S1->S2 S3 Shimming & Locking Lock to D2O, optimize Z-gradients S2->S3 S4 1H NMR Acquisition Pulse: zg30 | d1: 2s | ns: 16 S3->S4 S5 13C NMR Acquisition Pulse: zgpg30 | d1: 2s | ns: 1024 S3->S5 S6 Data Processing Fourier Transform, Phase & Baseline Correction S4->S6 S5->S6

Fig 1. Self-validating NMR acquisition workflow for amino acid hydrochloride salts.

Spectral Interpretations and Quantitative Data

The following tables summarize the expected chemical shifts, multiplicities, and integrations for the molecule. The downfield shifts of the protons adjacent to the nitrogen strictly validate the presence of the hydrochloride salt form.

Table 1: ¹H NMR Assignments (400 MHz, D₂O, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
Pentyl -CH₃ (C5')0.89Triplet (t)3H~7.0Terminal aliphatic methyl
Pentyl -CH₂- (C4')1.32Multiplet (m)2H-Aliphatic chain
Pentyl -CH₂- (C3')1.35Multiplet (m)2H-Aliphatic chain
Pentyl -CH₂- (C2')1.68Multiplet (m)2H-Beta to protonated nitrogen
Beta-Ala α-CH₂2.82Triplet (t)2H~7.2Alpha to carboxylic acid
N-CH₃2.88Singlet (s)3H-Methyl directly attached to N⁺
Pentyl N-CH₂ (C1')3.15Multiplet (m)2H-Alpha to protonated nitrogen
Beta-Ala N-CH₂3.35Triplet (t)2H~7.2Alpha to protonated nitrogen

(Note: The exchangeable -COOH and -NH⁺ protons are not observed as distinct peaks due to rapid deuterium exchange with D₂O, appearing merged with the HDO peak at ~4.70 ppm).

Table 2: ¹³C NMR Assignments (100 MHz, D₂O, 298 K)
PositionChemical Shift (δ, ppm)Multiplicity (¹H-Decoupled)Structural Assignment
Pentyl C5' (-CH₃)13.8Singlet (s)Terminal aliphatic methyl
Pentyl C4' (-CH₂-)22.1Singlet (s)Aliphatic chain
Pentyl C2' (-CH₂-)23.8Singlet (s)Beta to protonated nitrogen
Pentyl C3' (-CH₂-)28.5Singlet (s)Aliphatic chain
Beta-Ala α-C29.2Singlet (s)Alpha to carboxylic acid
N-CH₃40.5Singlet (s)Methyl directly attached to N⁺
Beta-Ala N-CH₂52.8Singlet (s)Alpha to protonated nitrogen
Pentyl C1' (N-CH₂)56.4Singlet (s)Alpha to protonated nitrogen
Carbonyl (-COOH)174.2Singlet (s)Carboxylic acid carbon

References

  • Veeprho Pharmaceuticals. Ibandronate EP Impurity A (Free Base) | CAS 287395-61-3. Retrieved from:[Link]

  • Bryce, D. L., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity. Journal of the American Chemical Society. Retrieved from:[Link]

Sources

Application

Experimental protocol for Michael addition with n-amylamine and acrylate

An in-depth technical guide and experimental protocol for the aza-Michael addition of n-amylamine (pentylamine) to acrylates. Mechanistic Causality and Reaction Dynamics The aza-Michael addition is a highly atom-economic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and experimental protocol for the aza-Michael addition of n-amylamine (pentylamine) to acrylates.

Mechanistic Causality and Reaction Dynamics

The aza-Michael addition is a highly atom-economical, 1,4-conjugate addition reaction linking an electron-poor olefin (Michael acceptor) with an amine nucleophile (Michael donor)[1]. When utilizing a primary aliphatic amine such as n-amylamine, the reaction presents a distinct kinetic challenge: the primary amine can undergo two successive additions, yielding a mixture of mono-alkylated (secondary amine) and bis-alkylated (tertiary amine) adducts[2][3].

Causality of the Reaction Pathway: The reaction initiates via the nucleophilic attack of the n-amylamine nitrogen on the β -carbon of the acrylate, resulting in a zwitterionic intermediate[4]. This step is typically fast. The rate-determining step is the subsequent amine-assisted proton transfer, which resolves the zwitterion into the neutral mono-adduct[4]. Primary amines generally react faster than secondary amines because they experience less steric hindrance during this proton transfer and allow for better solvation of the zwitterionic intermediate[4].

To prevent the newly formed secondary amine from attacking a second acrylate molecule (over-alkylation), the reaction environment must be strictly controlled. This is achieved through stoichiometric bias (excess amine) and the strategic use of heterogeneous catalysis (e.g., acidic alumina) under solvent-free conditions, which stabilizes the transition state while sterically hindering the bulkier mono-adduct from undergoing a second addition[2].

Logical Workflows and Mechanistic Pathways

Mechanism M1 n-Amylamine + Acrylate M2 Zwitterionic Intermediate M1->M2 Nucleophilic Attack M3 Proton Transfer M2->M3 Rate Determining M4 Mono-adduct (Desired) M3->M4 M5 Bis-adduct (Impurity) M4->M5 Excess Acrylate

Mechanistic pathway of the aza-Michael addition highlighting the zwitterionic intermediate.

Workflow W1 1. Reagent Mixing Amine:Acrylate (1.5:1) W2 2. Catalyst Addition Acidic Alumina W1->W2 W3 3. Thermal Activation 70-80 °C, 3 hours W2->W3 W4 4. Self-Validation TLC Monitoring W3->W4 W5 5. Filtration Remove Catalyst W4->W5 W6 6. Concentration Yield: ~78-90% W5->W6

Step-by-step experimental workflow for the solvent-free aza-Michael mono-addition.

Quantitative Data Summary

The choice of solvent, catalyst, and temperature drastically impacts the yield of the mono-adduct. The table below summarizes benchmarked quantitative data for pentylamine derivatives reacting with various Michael acceptors.

Amine DonorMichael AcceptorReaction ConditionsTimeMono-adduct YieldRef
n-Amylamine (Linear)Ethyl AcrylateAcidic Alumina, 70–80 °C, Solvent-free3 h~76–78%[2]
c-Pentylamine (Cyclic)Ethyl AcrylateAcidic Alumina, 70–80 °C, Solvent-free3 h90%[2]
1-Pentylamine Dimethyl MaleateNeat, Ambient Temperature4 h96%[5]
1-Hexylamine Methyl AcrylateNeat, Ambient Temperature20 h70–80%[5]

Note: Linear aliphatic primary amines generally provide slightly lower yields than their cyclic counterparts under heated catalytic conditions due to differences in steric hindrance, though ambient neat conditions can push yields higher over extended periods[2][5].

Experimental Protocol: Synthesis of Ethyl 3-(pentylamino)propanoate

This protocol is engineered as a self-validating system. By utilizing a 1.5:1 molar ratio of amine to acrylate, the statistical probability of bis-alkylation is inherently suppressed. Furthermore, the physical transition of the reaction (heterogeneous to filtered homogeneous) ensures that catalyst removal halts the reaction precisely when desired.

Materials Required:

  • n-Amylamine (Pentylamine, ≥99% )

  • Ethyl Acrylate (Stabilized)

  • Acidic Alumina (Brockmann I, standard grade)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction and TLC)

  • Ninhydrin stain (for TLC visualization of amines)

Step-by-Step Methodology:

  • Stoichiometric Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.5 mmol of n-amylamine. Causality: The 50% molar excess of the Michael donor acts as a thermodynamic sink, ensuring that once the mono-adduct forms, unreacted primary amine outcompetes it for the remaining acrylate[2].

  • Acceptor Introduction: Dropwise, add 1.0 mmol of ethyl acrylate to the stirring amine. Observation: A mild exotherm may be observed due to the rapid formation of the zwitterionic intermediate[4].

  • Catalyst Loading: Add 0.5 g of acidic alumina directly to the neat liquid mixture[2]. Do not add any organic solvents. Causality: Solvent-free conditions increase the effective molarity of the reactants, driving the reaction forward while adhering to green chemistry principles[2].

  • Thermal Activation: Attach a reflux condenser to the flask. Heat the heterogeneous mixture to 70–80 °C using a temperature-controlled oil bath for exactly 3 hours[2].

  • Self-Validation (In-Process TLC): At the 2.5-hour mark, withdraw a 5 μ L aliquot. Dilute in 1 mL DCM and spot on a silica TLC plate alongside starting materials. Elute using Hexane/Ethyl Acetate (7:3). Stain with Ninhydrin. Validation Check: The complete disappearance of the ethyl acrylate spot and the appearance of a dominant, slower-moving secondary amine spot validates reaction completion. If acrylate remains, continue heating for 30 additional minutes.

  • Quenching & Filtration: Remove the flask from heat and allow it to cool to room temperature. Dilute the crude mixture with 10 mL of DCM to reduce viscosity. Filter the suspension through a sintered glass funnel to quantitatively remove the acidic alumina catalyst[2][6]. Wash the filter cake with an additional 5 mL of DCM to ensure complete product recovery.

  • Concentration: Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator. The excess, highly volatile n-amylamine (boiling point ~104 °C) and DCM will be removed, leaving the crude ethyl 3-(pentylamino)propanoate.

  • Final Purification (Optional but Recommended): If TLC indicates trace amounts of the bis-adduct impurity, purify the residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the analytically pure mono-adduct.

References

  • [2] Bosica G, Abdilla R. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. PubMed Central (PMC). URL:[Link]

  • [6] Duan Z, et al. Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. Taylor & Francis. URL:[Link]

  • [5] Debono AJ. Green aza-Michael reactions under ambient conditions. OAR@UM (University of Malta). URL:[Link]

  • [4] De Rybel T, et al. Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. ACS Publications. URL:[Link]

  • [3] El-Aneed A, et al. The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. URL:[Link]

  • [1] Arslan M, et al. Propiolated Castor Oil: A Novel and Highly Versatile Bio-Based Platform for Extremely Fast, Catalyst-, and Solvent-Free Amino-yne Click Reactions. ACS Sustainable Chemistry & Engineering. URL:[Link]

Sources

Application

Analysis of 3-(Pentylamino)propanoic acid;hydrochloride using C18 Reverse-Phase Chromatography with Ion-Pairing

An Application Note for Drug Development Professionals Abstract This application note presents a detailed protocol for the analysis of 3-(Pentylamino)propanoic acid hydrochloride, a polar, zwitterionic compound, using C1...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed protocol for the analysis of 3-(Pentylamino)propanoic acid hydrochloride, a polar, zwitterionic compound, using C18 reverse-phase high-performance liquid chromatography (RP-HPLC). Due to its amphipathic nature, this analyte exhibits poor retention on traditional C18 columns under standard reversed-phase conditions. This guide outlines a robust ion-pairing chromatographic method that enhances retention and improves peak shape, ensuring reliable quantification. The causality behind methodological choices, including mobile phase composition, pH, and the selection of an ion-pairing reagent, is thoroughly discussed to provide researchers with a comprehensive and adaptable framework for analysis.

Introduction: The Challenge of Polar Analytes

3-(Pentylamino)propanoic acid hydrochloride is a key intermediate in pharmaceutical synthesis.[1][2] Its structure contains both a hydrophilic carboxylic acid group and a secondary amine, as well as a moderately hydrophobic pentyl chain. In solution, it can exist as a zwitterion, possessing both a positive and a negative charge. This high polarity makes it challenging to retain and separate using conventional C18 reverse-phase chromatography, which relies on hydrophobic interactions between the analyte and the non-polar stationary phase.[3][4] Analytes with high polarity often elute at or near the solvent front, resulting in poor resolution and unreliable quantification.[3]

To overcome this challenge, this protocol employs Reversed-Phase Ion-Pair Chromatography (RP-IPC).[5] This technique introduces an ion-pairing reagent to the mobile phase. This reagent, typically a molecule with a charged headgroup and a hydrophobic tail (e.g., an alkyl sulfonate), forms a neutral ion pair with the charged analyte.[5][6] This newly formed neutral complex has increased hydrophobicity, allowing it to interact more strongly with the C18 stationary phase, thereby improving retention and chromatographic performance.[5]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Name 3-(Methyl(pentyl)amino)propanoic acid hydrochloride[7]
Synonyms Ibanic Acid Hydrochloride, N-methyl-N-pentyl-beta-alanine hydrochloride[8][9][10]
CAS Number 625120-81-2[2][10]
Molecular Formula C₉H₂₀ClNO₂[8][9]
Molecular Weight 209.71 g/mol [8][9]
Melting Point 101-103°C[1][2]
Solubility Slightly soluble in water and methanol[1][2]
Topological Polar Surface Area 40.5 Ų[8][9]

Principle of Ion-Pair Reverse-Phase Chromatography (IP-RP-HPLC)

Standard C18 chromatography separates analytes based on their hydrophobicity; non-polar compounds are retained longer than polar ones.[4][11][12] The zwitterionic nature of 3-(Pentylamino)propanoic acid hydrochloride makes it highly polar and poorly retained.

The introduction of an anionic ion-pairing reagent, such as sodium pentanesulfonate, into the mobile phase fundamentally alters the separation mechanism. The positively charged amine group on the analyte electrostatically associates with the negatively charged sulfonate group of the ion-pairing reagent. The hydrophobic alkyl tail of the ion-pairing reagent then allows this newly formed neutral complex to partition into the non-polar C18 stationary phase. The result is a significant increase in retention time and improved separation from other polar impurities.

Experimental Protocol

This protocol is designed to be a self-validating system, providing a robust starting point for method development and validation.

Materials and Reagents
  • Analyte: 3-(Pentylamino)propanoic acid hydrochloride (Purity ≥97%)

  • HPLC Grade Water: (e.g., Milli-Q or equivalent)

  • HPLC Grade Acetonitrile (ACN)

  • Ion-Pairing Reagent: Sodium 1-Pentanesulfonate (for HPLC, ≥98%)

  • pH Adjustment: Orthophosphoric acid (H₃PO₄) or Hydrochloric Acid (HCl)

Equipment
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Chromatography Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are widely used for their excellent hydrophobic separation capabilities.[12]

  • Analytical Balance

  • pH Meter

  • Volumetric flasks and pipettes

  • Syringe filters: 0.45 µm PTFE or nylon for sample and mobile phase filtration.

Preparation of Solutions

Mobile Phase A (Aqueous Component):

  • Weigh and dissolve 1.1 g of Sodium 1-Pentanesulfonate into 1000 mL of HPLC grade water to create a ~5 mM solution.

  • Stir until fully dissolved.

  • Adjust the pH to 2.5 using dilute orthophosphoric acid. Controlling the pH is crucial to ensure the analyte's amine group is protonated (positively charged) and the carboxylic acid is not deprotonated, maximizing the ion-pairing interaction.

  • Filter the solution through a 0.45 µm filter to remove particulates.

Mobile Phase B (Organic Component):

  • Use 100% HPLC Grade Acetonitrile (ACN).

  • Filter through a 0.45 µm filter.

Sample Diluent:

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. This ensures sample compatibility with the initial mobile phase conditions.

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of 3-(Pentylamino)propanoic acid hydrochloride standard.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 20 mL of Sample Diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with Sample Diluent.

Working Standard Solution (0.1 mg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with Sample Diluent and mix thoroughly.

  • Filter through a 0.45 µm syringe filter before injection.

Chromatographic Workflow

The following diagram outlines the complete experimental workflow from preparation to data analysis.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Processing prep_reagents Weigh Standards & Reagents prep_mobile Prepare Mobile Phases (Aqueous + Organic) prep_reagents->prep_mobile prep_sample Prepare Sample (Stock & Working Solutions) prep_reagents->prep_sample sys_prep System Purging & Column Installation prep_mobile->sys_prep sys_inject Sample Injection (10 µL) prep_sample->sys_inject sys_equil Column Equilibration (Min. 30 min) sys_prep->sys_equil sys_equil->sys_inject sys_run Chromatographic Run (Gradient Elution) sys_inject->sys_run sys_data Data Acquisition sys_run->sys_data data_proc Peak Integration & Quantification sys_data->data_proc data_report Generate Report data_proc->data_report

Caption: Experimental workflow for IP-RP-HPLC analysis.

HPLC Method Parameters

The following table summarizes the optimized chromatographic conditions.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase and ion-pair methods.
Mobile Phase A 5 mM Sodium 1-Pentanesulfonate in Water, pH 2.5Anionic reagent for ion pairing with the analyte's cation. Low pH ensures consistent protonation.
Mobile Phase B Acetonitrile (ACN)Common organic modifier in RP-HPLC.[13]
Gradient 10% to 60% B over 15 minStarts with high aqueous content to maximize retention via ion-pairing and gradually increases organic content to elute the analyte.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CImproves peak shape and ensures reproducible retention times.
Detection UV at 210 nmThe analyte lacks a strong chromophore, requiring detection at a low UV wavelength.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Run Time 25 minutes (including re-equilibration)Allows for elution and column wash/re-equilibration.
System Suitability

Before analyzing samples, perform at least five replicate injections of the Working Standard Solution (0.1 mg/mL) to ensure the system is performing correctly.

  • Tailing Factor: Should be ≤ 1.5.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

  • Relative Standard Deviation (RSD) of Retention Time: Should be ≤ 1.0%.

Discussion and Method Rationale

  • Choice of Ion-Pairing Reagent: Sodium 1-pentanesulfonate was chosen for its C5 alkyl chain, which provides a moderate increase in hydrophobicity without causing excessively long retention times. For more polar analogs, a longer chain (e.g., heptanesulfonate) might be necessary, whereas for more hydrophobic analogs, a shorter chain or a different reagent like trifluoroacetic acid (TFA) could be sufficient.[5][6]

  • Control of Mobile Phase pH: The mobile phase pH of 2.5 is critical. It ensures the analyte's tertiary amine is fully protonated (cationic) and the carboxylic acid group is non-ionized. This consistency is paramount for reproducible ion-pairing and retention.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency in gradient separations.[13]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No or Poor Retention - Insufficient ion-pairing reagent concentration.- Incorrect mobile phase pH (too high).- Column dewetting due to high aqueous phase.- Increase concentration of sodium pentanesulfonate.- Verify and re-adjust mobile phase pH to 2.5.- Ensure the C18 column is aqueous-stable or use a gradient that does not stay at 100% aqueous for long periods.
Peak Tailing - Secondary interactions with residual silanols on the silica backbone.- pH of mobile phase is near the analyte's pKa.- Use a high-purity, end-capped C18 column.- Add a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase, but this may affect UV detection.- Ensure pH is at least 2 units away from the amine's pKa.
Variable Retention Times - Incomplete column equilibration with ion-pairing reagent.- Temperature fluctuations.- Inconsistent mobile phase preparation.- Equilibrate the column for an extended period (e.g., 60 minutes) before the first injection.- Use a column thermostat.- Prepare fresh mobile phase daily and ensure accurate pH adjustment.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 3-(Pentylamino)propanoic acid hydrochloride on a C18 column. By employing ion-pairing reverse-phase chromatography, the inherent challenges of retaining this polar, zwitterionic compound are effectively overcome. The detailed methodology, including the rationale for key parameters, equips researchers and drug development professionals with a robust starting point for routine analysis, impurity profiling, and method validation.

References

  • Eremin, S. V., et al. (1994). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A. Retrieved from [Link]

  • Hu, W., & Haddad, P. R. (1999). Separation and Indirect Detection of Amino Acids by Reversed-Phase Ion-Pair Chromatography. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Qiu, W., & Xu, B. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies Inc. Retrieved from [Link]

  • ResearchGate. (n.d.). Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids. Request PDF. Retrieved from [Link]

  • Ahn, S., et al. (2026, January 11). Simultaneous determination of 14 underivatized amino acids using ion-pairing chromatography and isotope dilution tandem mass spectrometry for a reference measurement procedure. Clinica Chimica Acta. Retrieved from [Link]

  • PubChem. (n.d.). 3-(N-Methylpentylamino)propionic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-(N-Methylpentylamino)Propionic Acid HCl. PharmaCompass.com. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech. Retrieved from [Link]

  • LookChem. (n.d.). 3-(Methyl(pentyl)amino)propanoic acid hydrochloride. LookChem. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-(METHYL(PENTYL)AMINO)PROPANOIC ACID HYDROCHLORIDE. precisionFDA. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3-(METHYL(PENTYL)AMINO)PROPANOIC ACID HYDROCHLORIDE. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. Retrieved from [Link]

Sources

Method

The Cornerstone of a Bone-Building Block: Application Notes and Protocols for 3-(N-Methylpentylamino)propanoic acid;hydrochloride in Osteoporosis Drug Development

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the critical role of 3-(N-Methylpentylamino)p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical role of 3-(N-Methylpentylamino)propanoic acid;hydrochloride (CAS 625120-81-2) in the development of therapeutics for osteoporosis. While not a therapeutic agent itself, this molecule is a pivotal intermediate in the synthesis of potent nitrogen-containing bisphosphonates, most notably Ibandronate. This document will detail its significance in the drug development pipeline, from chemical synthesis and quality control to its ultimate contribution to a clinically effective anti-osteoporotic agent. We will provide in-depth, field-proven protocols for the synthesis of the active pharmaceutical ingredient (API) from this intermediate, and subsequent in-vitro and in-vivo assays to validate the efficacy of the resulting bisphosphonate.

Introduction: Beyond the Intermediate - A Gateway to Anti-Resorptive Therapy

Osteoporosis is a debilitating skeletal disorder characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The cornerstone of many anti-osteoporotic therapies is the inhibition of osteoclast-mediated bone resorption. Nitrogen-containing bisphosphonates are a class of drugs that have demonstrated significant efficacy in this regard.

3-(N-Methylpentylamino)propanoic acid;hydrochloride emerges as a crucial building block in the chemical synthesis of Ibandronate, a third-generation bisphosphonate. Its molecular structure provides the necessary backbone for the introduction of the phosphonate groups that are essential for the drug's high affinity for bone mineral and its potent inhibitory effect on osteoclasts. Understanding the chemistry and handling of this intermediate is therefore fundamental for any research and development program focused on Ibandronate or similar bisphosphonates.

The journey from this simple amino acid derivative to a powerful bone-building therapy is a multi-step process involving intricate chemical synthesis, rigorous quality control, and comprehensive biological evaluation. This guide will illuminate this path, providing the necessary protocols and scientific rationale to empower researchers in their quest to develop new and improved treatments for osteoporosis.

The Scientific Rationale: From a Simple Molecule to a Potent Osteoclast Inhibitor

The therapeutic efficacy of Ibandronate, synthesized from 3-(N-Methylpentylamino)propanoic acid;hydrochloride, is rooted in its mechanism of action at the cellular and molecular level.

The Target: Osteoclasts and Bone Resorption

Bone is a dynamic tissue that undergoes constant remodeling, a balanced process of bone resorption by osteoclasts and bone formation by osteoblasts. In osteoporosis, this balance is shifted towards excessive resorption, leading to a net loss of bone mass. Osteoclasts, large multinucleated cells of hematopoietic origin, are the primary mediators of bone resorption. They attach to the bone surface and secrete acid and lytic enzymes that dissolve the mineral and organic components of the bone matrix.

Mechanism of Action of Nitrogen-Containing Bisphosphonates

Nitrogen-containing bisphosphonates, including Ibandronate, are synthetic analogs of pyrophosphate that exhibit a high affinity for hydroxyapatite, the primary mineral component of bone. This property allows them to selectively target bone tissue and be taken up by osteoclasts during the resorption process.

Once inside the osteoclast, Ibandronate inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTPase signaling proteins, which are essential for the normal function and survival of osteoclasts. The consequences of FPPS inhibition include:

  • Disruption of the Cytoskeleton: Impaired prenylation leads to a disorganized cytoskeleton, preventing the formation of the ruffled border, a specialized cell membrane structure required for bone resorption.

  • Induction of Apoptosis: The disruption of essential cellular processes ultimately triggers programmed cell death (apoptosis) in osteoclasts, reducing their number and overall resorptive capacity.

The following diagram illustrates the signaling pathway affected by nitrogen-containing bisphosphonates:

cluster_0 Mevalonate Pathway cluster_1 Osteoclast Function HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) FPP FPP Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) FPP->Geranylgeranyl Pyrophosphate (GGPP) Prenylation Prenylation FPP->Prenylation Small GTPases (Ras, Rho, Rac) Small GTPases (Ras, Rho, Rac) Cytoskeletal Organization\n(Ruffled Border Formation) Cytoskeletal Organization (Ruffled Border Formation) Small GTPases (Ras, Rho, Rac)->Cytoskeletal Organization\n(Ruffled Border Formation) Osteoclast Survival Osteoclast Survival Small GTPases (Ras, Rho, Rac)->Osteoclast Survival Prenylation->Small GTPases (Ras, Rho, Rac) GGPP GGPP GGPP->Prenylation Bone Resorption Bone Resorption Cytoskeletal Organization\n(Ruffled Border Formation)->Bone Resorption Ibandronate Ibandronate Ibandronate->Farnesyl Pyrophosphate (FPP) Inhibits (FPPS) caption Mechanism of Action of Ibandronate

Caption: Mechanism of Action of Ibandronate.

Protocols for Drug Development

This section provides detailed protocols for the synthesis of Ibandronate from 3-(N-Methylpentylamino)propanoic acid;hydrochloride and the subsequent in-vitro and in-vivo evaluation of its anti-osteoporotic activity.

Synthesis of Ibandronate Sodium from 3-(N-Methylpentylamino)propanoic acid;hydrochloride

This protocol is adapted from publicly available patent literature and should be performed by qualified chemists in a suitable laboratory setting.[1][2][3]

Materials:

  • 3-(N-Methylpentylamino)propionic acid hydrochloride

  • Phosphorous acid

  • Phosphorus trichloride

  • Toluene

  • Deionized water

  • Sodium hydroxide solution

  • Methanol

  • Standard laboratory glassware and equipment for chemical synthesis (reflux condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 3-(N-Methylpentylamino)propionic acid hydrochloride, phosphorous acid, and toluene.

  • Heating: Heat the mixture to 70-75°C with stirring.

  • Addition of Phosphorus Trichloride: Slowly add phosphorus trichloride to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 70-80°C.

  • Reaction: After the addition is complete, raise the temperature to 80-85°C and continue stirring for 7-8 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and decant the toluene.

    • To the remaining residue, add deionized water and reflux for 10-12 hours to hydrolyze the reaction intermediates.

    • Cool the solution and adjust the pH to 4.3-4.5 with a sodium hydroxide solution to precipitate the Ibandronate sodium.

  • Purification: The crude Ibandronate sodium can be purified by recrystallization from a mixture of water and methanol.

  • Drying: Dry the purified product under vacuum to obtain Ibandronate sodium as a white solid.

Quality Control of 3-(N-Methylpentylamino)propanoic acid;hydrochloride

As a key starting material, the purity and identity of 3-(N-Methylpentylamino)propanoic acid;hydrochloride must be rigorously controlled. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[4][5][6]

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector, as the analyte lacks a strong chromophore.
Injection Volume 10-20 µL
Temperature Ambient or controlled at a specific temperature (e.g., 25°C)

Procedure:

  • Standard Preparation: Prepare a stock solution of a certified reference standard of 3-(N-Methylpentylamino)propanoic acid;hydrochloride in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample of 3-(N-Methylpentylamino)propanoic acid;hydrochloride in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components. Quantify any impurities using the calibration curve.

In-Vitro Efficacy Assessment of Ibandronate

This assay directly measures the ability of a compound to inhibit the resorptive activity of osteoclasts.[7][8]

Materials:

  • Bone marrow cells from mice or rats, or human peripheral blood mononuclear cells (PBMCs)

  • Osteoclast differentiation medium (containing M-CSF and RANKL)

  • Dentin or bone slices, or calcium phosphate-coated plates

  • Toluidine blue or Von Kossa stain

  • Ibandronate (dissolved in a suitable vehicle)

Procedure:

  • Osteoclast Generation: Isolate osteoclast precursors (bone marrow cells or PBMCs) and culture them on dentin/bone slices or calcium phosphate-coated plates in osteoclast differentiation medium for 7-10 days to allow for the formation of mature, multinucleated osteoclasts.

  • Treatment: After osteoclast formation, treat the cells with various concentrations of Ibandronate for 24-48 hours. Include a vehicle control group.

  • Cell Removal: At the end of the treatment period, remove the cells from the slices/plates using sonication or a suitable cell lysis buffer.

  • Staining: Stain the slices/plates with toluidine blue or Von Kossa stain to visualize the resorption pits.

  • Quantification: Capture images of the stained slices/plates using a microscope and quantify the total area of resorption pits using image analysis software (e.g., ImageJ).

Expected Outcome: Ibandronate is expected to cause a dose-dependent decrease in the total area of resorption pits compared to the vehicle control.

cluster_0 In-Vitro Workflow Isolate Osteoclast\nPrecursors Isolate Osteoclast Precursors Culture on\nResorbable Surface Culture on Resorbable Surface Isolate Osteoclast\nPrecursors->Culture on\nResorbable Surface Differentiate into\nMature Osteoclasts Differentiate into Mature Osteoclasts Culture on\nResorbable Surface->Differentiate into\nMature Osteoclasts Treat with\nIbandronate Treat with Ibandronate Differentiate into\nMature Osteoclasts->Treat with\nIbandronate Remove Cells Remove Cells Treat with\nIbandronate->Remove Cells Stain Resorption\nPits Stain Resorption Pits Remove Cells->Stain Resorption\nPits Quantify Pit Area Quantify Pit Area Stain Resorption\nPits->Quantify Pit Area caption Osteoclast Resorption Pit Assay Workflow cluster_0 In-Vivo Workflow Acclimatize\nRats Acclimatize Rats Ovariectomy (OVX)\nor Sham Surgery Ovariectomy (OVX) or Sham Surgery Acclimatize\nRats->Ovariectomy (OVX)\nor Sham Surgery Treatment with\nIbandronate Treatment with Ibandronate Ovariectomy (OVX)\nor Sham Surgery->Treatment with\nIbandronate Euthanasia and\nBone Collection Euthanasia and Bone Collection Treatment with\nIbandronate->Euthanasia and\nBone Collection Micro-CT\nScanning Micro-CT Scanning Euthanasia and\nBone Collection->Micro-CT\nScanning 3D Reconstruction\nand Analysis 3D Reconstruction and Analysis Micro-CT\nScanning->3D Reconstruction\nand Analysis Quantify Bone\nMicroarchitecture Quantify Bone Microarchitecture 3D Reconstruction\nand Analysis->Quantify Bone\nMicroarchitecture caption Ovariectomized Rat Model and Micro-CT Analysis Workflow

Sources

Application

The Versatile Building Block: 3-(Pentylamino)propanoic Acid Hydrochloride in Modern Synthetic Chemistry

Welcome to a comprehensive guide on 3-(Pentylamino)propanoic acid hydrochloride, a versatile building block with significant applications in synthetic chemistry, particularly in the realm of pharmaceutical development. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on 3-(Pentylamino)propanoic acid hydrochloride, a versatile building block with significant applications in synthetic chemistry, particularly in the realm of pharmaceutical development. This document provides an in-depth look at its properties, synthesis, and key applications, supplemented with detailed protocols and expert insights to empower researchers, scientists, and drug development professionals in their work.

Introduction: A Profile of 3-(Pentylamino)propanoic Acid Hydrochloride

3-(Pentylamino)propanoic acid hydrochloride is a β-amino acid derivative that has garnered attention as a crucial intermediate in the synthesis of various organic molecules. Its structure, featuring a secondary amine and a carboxylic acid function, provides two key points for chemical modification, making it a valuable component for constructing more complex molecular architectures. The hydrochloride salt form enhances its stability and ease of handling in laboratory settings.

This compound is particularly recognized for its role as a key precursor in the synthesis of bisphosphonate drugs, a class of therapeutics used to treat bone diseases such as osteoporosis.[1][2] Its incorporation into these drug molecules is a testament to its utility and the reliability of synthetic routes involving this building block.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Pentylamino)propanoic acid hydrochloride is presented in the table below.

PropertyValueSource(s)
CAS Number 625120-81-2[1][3][4][5]
Molecular Formula C9H20ClNO2[1][6]
Molecular Weight 209.71 g/mol [1][6]
IUPAC Name 3-[methyl(pentyl)amino]propanoic acid;hydrochloride[6]
Synonyms N-Methyl-N-pentyl-β-alanine hydrochloride, Ibanic acid hydrochloride[4][7]
Melting Point 101-103 °C[1][8]
Solubility Slightly soluble in Methanol and Water[1]
Physical Form White to Off-White Solid[1][7]
Storage Sealed in a dry, room temperature environment[1][9]

Synthesis of 3-(Pentylamino)propanoic Acid Hydrochloride: A Practical Approach

The synthesis of 3-(Pentylamino)propanoic acid hydrochloride can be efficiently achieved through a two-step process involving a Michael addition followed by hydrolysis and salt formation. This approach is robust, scalable, and utilizes readily available starting materials. A related method is described for a similar N-methylated compound in Chinese patent CN103396332A.[10]

The general synthetic strategy is outlined below:

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis & Salt Formation Pentylamine n-Pentylamine Reaction1 Base catalyst (optional) Pentylamine->Reaction1 Acrylate Acrylate Ester (e.g., methyl acrylate) Acrylate->Reaction1 IntermediateEster 3-(Pentylamino)propanoate Ester Reaction2 Heat IntermediateEster->Reaction2 Reaction1->IntermediateEster HCl Hydrochloric Acid (HCl) HCl->Reaction2 FinalProduct 3-(Pentylamino)propanoic acid hydrochloride Reaction2->FinalProduct

Caption: Synthetic workflow for 3-(Pentylamino)propanoic acid hydrochloride.

Applications in Synthetic Chemistry

Keystone in the Synthesis of Ibandronate

The most prominent application of 3-(Pentylamino)propanoic acid hydrochloride is as a pivotal intermediate in the industrial synthesis of Ibandronate sodium, a potent bisphosphonate used for the treatment of osteoporosis.[2][11] The synthesis involves the reaction of 3-[N-(methylpentyl)amino]propionic acid hydrochloride with phosphorous acid and phosphorus trichloride to form the bisphosphonate moiety.

The synthetic pathway is illustrated below:

Ibandronate_Synthesis BuildingBlock 3-(N-Methylpentyl)amino propionic acid hydrochloride Reaction1 Reaction BuildingBlock->Reaction1 Reagents Phosphorous acid & Phosphorus trichloride Reagents->Reaction1 IbandronicAcid Ibandronic Acid Reaction2 Salt Formation IbandronicAcid->Reaction2 NaOH Sodium Hydroxide (NaOH) NaOH->Reaction2 IbandronateSodium Ibandronate Sodium Reaction1->IbandronicAcid Reaction2->IbandronateSodium

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 3-(Pentylamino)propanoic Acid Hydrochloride

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of N-alkyl-beta-alanines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of N-alkyl-beta-alanines. Below, you will find mechanistic workflows, causality-driven troubleshooting guides, quantitative optimization data, and a validated standard operating procedure (SOP).

Mechanistic Workflow

The synthesis of 3-(pentylamino)propanoic acid hydrochloride relies on the aza-Michael addition of pentylamine (a primary amine) to an acrylate derivative, followed by acidic hydrolysis. Understanding the branching pathways in this mechanism is critical for diagnosing yield losses.

G A Pentylamine (Primary Amine) C Aza-Michael Addition A->C B Methyl Acrylate (Michael Acceptor) B->C D Methyl 3-(pentylamino)propanoate (Mono-adduct) C->D Controlled Temp / Catalyst E Bis-adduct Formation (Side Reaction) C->E Excess Acrylate F Acidic Hydrolysis (Aqueous HCl) D->F G 3-(Pentylamino)propanoic Acid Hydrochloride F->G Crystallization

Fig 1: Reaction pathway for 3-(pentylamino)propanoic acid hydrochloride synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I getting a high percentage of the bis-adduct (N,N-bis(2-carboxyethyl)pentylamine) instead of the desired mono-adduct? Causality: When a primary amine like pentylamine reacts with an acrylate, the initial aza-Michael addition yields a secondary amine (the mono-adduct). Because of the electron-donating inductive effect of the newly attached alkyl chain, this secondary amine is often more nucleophilic than the starting primary amine[1]. Consequently, it readily attacks a second acrylate molecule, leading to the undesired bis-adduct[2]. Solution: To statistically favor mono-addition, use a stoichiometric excess of pentylamine (e.g., 3:1 to 5:1 ratio). The excess amine can be easily recovered via distillation post-reaction. Alternatively, employ solventless conditions with heterogeneous catalysts like acidic alumina[3], or utilize highly chemoselective biocatalysts such as lipases, which sterically restrict the second addition[4].

Q2: The aza-Michael addition is proceeding too slowly. How can I accelerate it without increasing the temperature, which causes side reactions? Causality: Uncatalyzed aza-Michael additions can take days to reach completion depending on the electrophilicity of the acceptor. While heating accelerates the reaction, it also promotes polymerization of the acrylate and exacerbates bis-addition. Solution: Introduce a lithium salt catalyst. Lithium ions coordinate with the carbonyl oxygen of the acrylate, lowering its lowest unoccupied molecular orbital (LUMO) energy and stabilizing the transition state, which drastically accelerates the reaction at room temperature[5]. Furthermore, conducting the reaction in a protic solvent like methanol facilitates the rate-limiting proton-transfer step from the zwitterionic intermediate to the final keto-product[6].

Q3: I synthesized the free 3-(pentylamino)propanoic acid, but I cannot extract it from the aqueous phase. How do I isolate the product? Causality: The free base of an amino acid exists as a highly polar zwitterion at neutral pH. This structural polarity makes it virtually impossible to extract into standard organic solvents (like ethyl acetate or dichloromethane) due to its overwhelming preference for the aqueous phase. Solution: Bypass zwitterion isolation entirely. Perform the ester hydrolysis using concentrated hydrochloric acid[7]. This reagent serves a dual purpose: it hydrolyzes the ester and immediately protonates the secondary amine, forming a cationic salt. Evaporating the aqueous acid leaves the crude hydrochloride salt, which crystallizes readily from cold organic anti-solvents.

Quantitative Data: Yield Optimization

The table below summarizes the impact of various reaction conditions on the chemoselectivity and yield of the aza-Michael addition step (Pentylamine + Methyl Acrylate).

Reaction ConditionAdditive / CatalystAmine:Acrylate RatioTime to CompletionMono-adduct Yield (%)Bis-adduct Yield (%)
Neat, 25°CNone1:148 hours~45%~40%
Methanol, 0°C to 25°CNone5:124 hours85% <5%
Solventless, 25°CAcidic Alumina1:1.24 hours92% Trace
THF, 25°CLithium Salt (e.g., LiNTf₂)1:12 hours88% 5%

Validated Experimental Protocol

This self-validating protocol utilizes a stoichiometric excess of amine in a protic solvent to ensure high mono-adduct yield, followed by direct acidic hydrolysis to bypass zwitterion purification.

Phase 1: Aza-Michael Addition (Mono-alkylation)

  • Preparation: Charge a flame-dried round-bottom flask with pentan-1-amine (5.0 equivalents) and anhydrous methanol (to achieve a 1 M concentration relative to the acrylate).

  • Temperature Control: Cool the mixture to 0°C using an ice-water bath. This suppresses the initial exothermic reaction and limits the kinetic energy available for bis-addition.

  • Addition: Dropwise add methyl acrylate (1.0 equivalent) over 30 minutes under vigorous magnetic stirring.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature (25°C), and stir for 24 hours. Self-Validation Step: Monitor the reaction via TLC (DCM:MeOH 9:1). Stain with Ninhydrin; the primary amine will appear as a dark purple spot, while the secondary amine mono-adduct will appear as a distinct brownish-red spot.

  • Concentration: Concentrate the mixture under reduced pressure to remove methanol and the volatile excess pentan-1-amine.

Phase 2: Hydrolysis and Salt Formation 6. Hydrolysis: Suspend the crude methyl 3-(pentylamino)propanoate in 6 M aqueous HCl (10.0 equivalents). 7. Reflux: Heat the mixture to 100°C and reflux for 4–6 hours to achieve complete ester hydrolysis. 8. Evaporation: Evaporate the aqueous solvent completely under vacuum (using a rotary evaporator connected to a high-vacuum pump) to yield a crude, viscous oil. 9. Crystallization: Triturate the crude residue vigorously with cold, anhydrous diethyl ether or acetone. The 3-(pentylamino)propanoic acid hydrochloride will precipitate as a white crystalline solid. 10. Isolation: Filter the solid through a Büchner funnel, wash with additional cold ether, and dry under high vacuum overnight.

References

  • [4] Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. ACS Publications. 4

  • [6] Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. 6

  • [2] NIPAm-Based Modification of Poly(L-lysine): A pH-Dependent LCST-Type Thermo-Responsive Biodegradable Polymer. PMC / NIH.2

  • [3] Mono-addition of various primary amines 1a-l to ethyl acrylate (2). ResearchGate. 3

  • [5] Facile Assembly of C–N Bond-Containing Polymer Electrolytes Enabled by Lithium Salt-Catalyzed Aza-Michael Addition. Macromolecules. 5

  • [1] The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. 1

  • [7] US3251875A - N-nitroso derivatives (N-alkyl-beta-alanine synthesis). Google Patents. 7

Sources

Optimization

Troubleshooting HPLC peak issues for 3-(Pentylamino)propanoic acid;hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for 3-(Pentylamino)propanoic acid hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for 3-(Pentylamino)propanoic acid hydrochloride .

Analyzing this molecule presents a "perfect storm" of chromatographic challenges: it is highly polar (causing poor retention in standard reversed-phase), contains a secondary aliphatic amine (causing severe tailing on residual silanols), lacks a UV-absorbing chromophore (causing poor detectability), and is supplied as a hydrochloride salt (which can induce injection-solvent mismatch).

The following guide breaks down the causality of these issues and provides self-validating protocols to establish a robust, reproducible analytical method.

Diagnostic Workflow: 3-(Pentylamino)propanoic Acid

G Start HPLC Peak Issue: 3-(Pentylamino)propanoic acid Issue1 Elution at Void Volume (Poor Retention) Start->Issue1 Issue2 Severe Peak Tailing (Asymmetry) Start->Issue2 Issue3 No Peak / Low Signal (Poor Sensitivity) Start->Issue3 Issue4 Split / Distorted Peaks Start->Issue4 Cause1 High Polarity (Zwitterion) Standard C18 fails Issue1->Cause1 Cause2 Secondary Amine Silanol Interactions Issue2->Cause2 Cause3 Aliphatic Structure No UV Chromophore Issue3->Cause3 Cause4 Solvent Mismatch Aqueous HCl in HILIC Issue4->Cause4 Sol1 Switch to HILIC or Ion-Pairing RP Cause1->Sol1 Sol2 Use Low pH Buffer & End-capped Column Cause2->Sol2 Sol3 Use LC-MS, CAD, ELSD or FMOC Derivatization Cause3->Sol3 Sol4 Dilute Sample in >50% Acetonitrile Cause4->Sol4

Figure 1: Diagnostic decision tree for troubleshooting aliphatic amino acid HPLC issues.

Frequently Asked Questions (FAQs)

Q1: Why does my compound elute at the void volume ( t0​ ) on a standard C18 column?

The Causality: 3-(Pentylamino)propanoic acid is highly polar. In a standard Reversed-Phase (RP) system, the hydrophobic stationary phase cannot adequately interact with the protonated amine and carboxylic acid groups, causing the molecule to wash out with the solvent front. The Solution: You must change the retention mechanism. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed to separate highly polar, underivatized amino acids by partitioning the analyte into an immobilized water layer on the stationary phase[1]. Alternatively, you can use an ion-pairing reagent (like heptafluorobutyric acid) in RP, though HILIC coupled with mass spectrometry (LC-MS) provides superior sensitivity and workflow simplicity[2].

Q2: Why am I seeing severe peak tailing or asymmetric peaks?

The Causality: Peak tailing for this molecule is almost always a chemical problem caused by secondary interactions. The secondary amine group acts as a strong hydrogen bond donor/acceptor and carries a positive charge at typical pH levels. It interacts ionically with negatively charged, unbonded residual silanols ( Si−O− ) on the silica backbone of the column[3]. The Solution: Suppress the silanol ionization by lowering the mobile phase pH to ~3.0 (using formic acid or ammonium formate). At this pH, silanols are fully protonated and neutral, eliminating the ion-exchange interaction. Always use a highly end-capped column. Self-Validation Check: Inject a purely neutral compound (like toluene or uracil). If the neutral compound is symmetrical but your amine tails, the issue is chemical (silanol interaction). If both tail, you have a physical void in your column or tubing[4].

Q3: I have good retention, but my signal-to-noise ratio is terrible. Why is there no peak?

The Causality: 3-(Pentylamino)propanoic acid is an aliphatic molecule lacking conjugated double bonds or aromatic rings. It has virtually no molar absorptivity above 210 nm. Monitoring at <210 nm on a UV detector will result in massive baseline noise from mobile phase absorbance. The Solution: You must bypass UV detection. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). For the highest sensitivity and specificity, use positive-mode Electrospray Ionization Mass Spectrometry (ESI-MS)[2]. If specialized detectors are unavailable, you must perform pre-column derivatization to attach a fluorophore/chromophore to the secondary amine[5][6].

Q4: Why am I getting split peaks, especially when injecting larger volumes?

The Causality: This is a classic injection solvent mismatch. Because the compound is supplied as a hydrochloride salt, it is highly soluble in water. If you dissolve your sample in 100% water and inject it into a HILIC system (which requires a high-organic mobile phase, typically >75% Acetonitrile), the aqueous sample plug acts as a strong elution solvent. It drags a portion of the analyte down the column faster than the rest, splitting the peak. The Solution: Dilute your aqueous sample stock with acetonitrile so that the final injection solvent closely matches the starting conditions of your mobile phase gradient.

Quantitative Data Summary: Chromatographic Mode Selection

Chromatographic ModeRetention MechanismPrimary AdvantagePrimary LimitationRecommended Detectors
Standard Reversed-Phase (C18) Hydrophobic partitioningUbiquitous column availabilityZero retention; elutes at void volumeN/A (Fails)
HILIC (Amide or Zwitterionic) Partitioning into aqueous layerExcellent retention of polar zwitterionsRequires long equilibration timesMS, CAD, ELSD
Ion-Pairing RP Hydrophobic + ElectrostaticGood retention on standard C18Contaminates MS systems; long equilibrationUV (if derivatized), CAD
Pre-column Derivatization (RP) Hydrophobic partitioning of derivativeEnables highly sensitive UV/FluorescenceLabor-intensive; reagent byproduct peaksUV-Vis, Fluorescence

Experimental Protocols

Protocol A: HILIC-MS Method for Underivatized Analysis

This self-validating protocol utilizes HILIC to retain the polar molecule and Mass Spectrometry to bypass the lack of a chromophore[1][2].

  • Column Selection: Agilent InfinityLab Poroshell 120 HILIC-Z or Waters XBridge BEH Amide (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 20 mM Ammonium Formate in 90% Acetonitrile / 10% Water. (Note: Buffer salts are critical in HILIC to maintain peak shape and control secondary interactions).

  • Gradient: Start at 100% B. Hold for 2 mins. Ramp to 50% B over 8 mins. Return to 100% B and equilibrate for at least 10 column volumes.

  • Sample Preparation: Dissolve the 3-(Pentylamino)propanoic acid HCl salt in a minimum amount of water, then dilute 1:10 with Acetonitrile.

  • Detection: Positive mode ESI-MS. Monitor the [M+H]+ ion.

  • Self-Validation System Suitability: Inject a blank containing only the sample solvent. Verify that no isobaric ghost peaks elute at the target retention time. Inject a standard to verify peak symmetry (Asymmetry factor As​ should be between 0.9 and 1.2).

Protocol B: Pre-Column Derivatization with FMOC-Cl (UV/Fluorescence)

If MS or CAD is unavailable, the secondary amine must be derivatized. 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with secondary amines to form highly stable, UV-active, and fluorescent carbamates[5][6].

  • Reagent Preparation:

    • Buffer: 50 mM Borate buffer, pH 8.5.

    • Reagent: 2.5 mg/mL FMOC-Cl in anhydrous Acetonitrile.

  • Reaction: In an autosampler vial, mix 100 µL of sample (aqueous) with 100 µL of Borate buffer. Add 100 µL of FMOC-Cl reagent.

  • Incubation: Vortex and let stand at room temperature for 5 minutes.

  • Quenching (Critical Step): Add 50 µL of a 1% solution of 1-adamantanamine to react with excess FMOC-Cl. This prevents the reagent from continuously reacting or degrading into interfering peaks.

  • Chromatography: Inject onto a standard C18 column. Run a gradient of Water/Acetonitrile (both containing 0.1% TFA). Detect via UV at 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).

  • Self-Validation System Suitability: Run a "Reagent Blank" (substituting water for the sample). You will see peaks for FMOC-OH (hydrolysis product) and the quencher derivative. Ensure these do not co-elute with your derivatized target analyte.

References

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Corporation. Available at:[Link]

  • Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS. Agilent Technologies. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • HPLC Peak Tailing Troubleshooting. Axion Labs. Available at: [Link]

  • Analytical Methods for Amino Acids. Shimadzu. Available at:[Link]

Sources

Troubleshooting

Identifying common impurities in 3-(Pentylamino)propanoic acid;hydrochloride synthesis

Welcome to the technical support center for the synthesis of 3-(Pentylamino)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(Pentylamino)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important β-amino acid derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, identify and mitigate impurities, and ensure the highest purity of your final product.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 3-(Pentylamino)propanoic acid hydrochloride, providing detailed explanations and actionable solutions.

Problem 1: Low Purity of the Final Product After Synthesis

Symptoms:

  • Multiple spots are observed on the Thin Layer Chromatography (TLC) plate after the reaction is deemed complete.

  • Broad or multiple peaks are present in the ¹H NMR spectrum of the crude product.

  • The melting point of the isolated hydrochloride salt is broad and lower than the expected range.

Potential Causes and Solutions:

The synthesis of 3-(Pentylamino)propanoic acid typically proceeds via a Michael addition of n-pentylamine to an acrylic acid derivative. The purity of the final product is highly dependent on controlling the stoichiometry and reaction conditions to minimize side reactions.

1. Unreacted Starting Materials:

  • n-Pentylamine: This is a common impurity if an excess is used or if the reaction does not go to completion. Being a primary amine, it is basic and can be difficult to remove from the final product.

  • Acrylic Acid/Acrylate Ester: Residual acrylic acid or its ester can remain if it is used in excess. Acrylates are also prone to polymerization.

Troubleshooting Steps:

  • Optimize Stoichiometry: A slight excess of the acrylate (e.g., 1.1 to 1.2 equivalents) can help to ensure full conversion of the pentylamine. However, a large excess should be avoided to minimize purification challenges.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or ¹H NMR to ensure the disappearance of the limiting reagent.

  • Aqueous Work-up: A carefully controlled acid-base work-up is crucial. Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can help to remove unreacted pentylamine. Conversely, a dilute base wash (e.g., saturated NaHCO₃) can remove unreacted acrylic acid.

2. Formation of Bis-Addition Product: The primary amine of n-pentylamine can react with two molecules of the acrylate to form the tertiary amine, 3,3'-(pentylazanediyl)dipropanoic acid.

  • Control of Stoichiometry: Using a molar excess of n-pentylamine relative to the acrylate can favor the formation of the desired mono-addition product. However, this will leave unreacted pentylamine to be removed. A careful balance is necessary.

  • Slow Addition: Adding the acrylate dropwise to the pentylamine at a controlled temperature can help to minimize the formation of the bis-addition product.

3. Polymerization of Acrylate: Acrylic acid and its esters are susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Temperature Control: Maintain the recommended reaction temperature. Exothermic reactions should be cooled appropriately.

  • Use of Inhibitors: Commercial acrylates often contain inhibitors (e.g., hydroquinone monomethyl ether, MEHQ). Ensure that the inhibitor is not removed prior to the reaction unless the procedure specifically requires it.

4. Incomplete Hydrolysis (if using an acrylate ester): If the synthesis is performed with an acrylate ester (e.g., methyl or ethyl acrylate), a subsequent hydrolysis step is required to obtain the carboxylic acid. Incomplete hydrolysis will result in the ester remaining as an impurity.

  • Reaction Conditions: Ensure sufficient base (e.g., NaOH or KOH) and reaction time for complete saponification. Monitoring the reaction by TLC or HPLC is recommended.

Problem 2: The Final Product is an Oil and Not a Crystalline Solid

Symptom:

  • After the final work-up and removal of the solvent, the 3-(pentylamino)propanoic acid hydrochloride product is obtained as a viscous oil or a waxy solid that does not crystallize.

Potential Causes and Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization. The most common culprits are unreacted starting materials, the bis-addition product, or residual solvent.

  • Hygroscopic Nature: The hydrochloride salt can be hygroscopic and absorb moisture from the atmosphere, leading to an oily appearance.[1]

Troubleshooting Steps:

  • Rigorous Purification:

    • Recrystallization: Attempt recrystallization from a suitable solvent system. Common choices for amino acid hydrochlorides include ethanol/ether, isopropanol/hexane, or methanol/diethyl ether.

    • Chromatography: If recrystallization fails, purification by column chromatography on silica gel may be necessary. A mobile phase of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid or triethylamine (depending on the nature of the impurities) can be effective.

  • Thorough Drying: Dry the purified product under high vacuum for an extended period to remove all traces of solvent and moisture. Using a drying agent such as phosphorus pentoxide (P₂O₅) in a desiccator can also be beneficial.

  • Salt Formation: Ensure that the acidification step to form the hydrochloride salt is complete. The pH should be acidic (typically pH 1-2) before solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(Pentylamino)propanoic acid?

A1: The most prevalent and straightforward method is the aza-Michael addition of n-pentylamine to an acrylic acid derivative.[2][3] This reaction involves the nucleophilic attack of the primary amine on the β-carbon of the activated alkene. The reaction can be performed with acrylic acid directly or with an acrylate ester (e.g., methyl acrylate or ethyl acrylate) followed by hydrolysis of the resulting ester.

Q2: What are the typical reaction conditions for the Michael addition of n-pentylamine to an acrylate?

A2: The reaction conditions can vary, but generally, the reaction is carried out with or without a solvent at temperatures ranging from room temperature to reflux.[1]

  • Solventless: The neat reaction of n-pentylamin with an acrylate is often effective and simplifies the work-up.

  • With Solvent: Common solvents include alcohols (e.g., methanol, ethanol), tetrahydrofuran (THF), or toluene. The choice of solvent can influence the reaction rate and selectivity.

Q3: How can I identify the common impurities using analytical techniques?

A3: A combination of chromatographic and spectroscopic methods is recommended for impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase gradient of water (containing an ion-pairing agent like trifluoroacetic acid) and acetonitrile is a robust method for separating the desired product from its impurities.[4]

  • Gas Chromatography (GC): For more volatile impurities like unreacted n-pentylamine, GC can be a suitable technique. The hydrochloride salt itself is not volatile and may require derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can help identify impurities. For example, the bis-addition product will have a characteristic signal pattern corresponding to the two propanoic acid chains. Unreacted acrylate will show signals in the vinyl region (typically 5.5-6.5 ppm in ¹H NMR).

Q4: Is it better to use acrylic acid or an acrylate ester for the synthesis?

A4: Both approaches have their advantages and disadvantages.

  • Acrylic Acid: Using acrylic acid directly leads to the desired product in a single step. However, the reaction can be more exothermic and may require more careful temperature control. The acidic product can also complicate the work-up.

  • Acrylate Ester: The reaction with an acrylate ester is often easier to control. The resulting ester is typically less polar than the final acid, which can simplify its initial purification. However, this route requires an additional hydrolysis step, which adds to the overall synthesis time and introduces another potential point for incomplete conversion.

Q5: How can I effectively remove the bis-addition byproduct, 3,3'-(pentylazanediyl)dipropanoic acid?

A5: The bis-addition product is a di-acid and is generally more polar than the desired mono-acid product.

  • Crystallization: Careful selection of a recrystallization solvent can sometimes selectively crystallize the desired mono-acid, leaving the more soluble di-acid in the mother liquor.

  • Column Chromatography: If crystallization is not effective, purification by silica gel column chromatography is the most reliable method. A gradient elution with an increasing amount of a polar solvent (e.g., methanol in dichloromethane) will typically elute the desired product before the more polar bis-addition byproduct.

Visualizing the Synthesis and Impurity Formation

Reaction Pathway and Key Impurities

G A n-Pentylamine C 3-(Pentylamino)propanoic Acid (Desired Product) A->C 1 eq. D 3,3'-(Pentylazanediyl)dipropanoic Acid (Bis-addition Impurity) A->D 1 eq. B Acrylic Acid / Acrylate B->C 1 eq. B->D 2 eq. E Polyacrylate (Polymer Impurity) B->E n eq. (Polymerization)

Caption: Synthetic pathway and major byproducts.

Troubleshooting Workflow

G start Synthesis of 3-(Pentylamino)propanoic Acid HCl check_purity Analyze Crude Product (TLC, NMR, HPLC) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Identify Impurities is_pure->troubleshoot No unreacted_sm Unreacted Starting Materials? troubleshoot->unreacted_sm bis_addition Bis-addition Product? troubleshoot->bis_addition other Other Impurities? troubleshoot->other optimize_stoich Optimize Stoichiometry & Reaction Time unreacted_sm->optimize_stoich adjust_workup Adjust Acid-Base Work-up unreacted_sm->adjust_workup bis_addition->optimize_stoich slow_addition Slow Acrylate Addition bis_addition->slow_addition purify Recrystallization or Column Chromatography other->purify optimize_stoich->start adjust_workup->start slow_addition->start purify->check_purity

Caption: A general workflow for troubleshooting.

Summary of Common Impurities

Impurity NameChemical StructureIdentification MethodsMitigation and Removal
n-Pentylamine CH₃(CH₂)₄NH₂¹H NMR, GCOptimize stoichiometry, acid wash during work-up.
Acrylic Acid CH₂=CHCOOH¹H NMROptimize stoichiometry, base wash during work-up.
3,3'-(Pentylazanediyl)dipropanoic Acid (HOOCCH₂CH₂)₂N(CH₂)₄CH₃¹H NMR, HPLC, LC-MSUse excess pentylamine, slow addition of acrylate, column chromatography.
Polyacrylate -(CH₂-CH(COOH))n-Insoluble solid, broad NMR signalsControl temperature, use of inhibitors.
Acrylate Ester (e.g., Methyl Acrylate) CH₂=CHCOOCH₃¹H NMR, GCEnsure complete hydrolysis by using sufficient base and reaction time.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride.
  • TSI Journals. (2009). A validated GC method for estimation of process related impurities in 3-(N-methyl-N-pentylamine) propionic acid hydrochloride (ISB)
  • Google Patents. (2013). CN103396332A - 3-[(N-methyl-N-pentyl)
  • ChemicalBook. (2026). 3-(N-Methylpentylamino)propionic acid hydrochloride.
  • TSI Journals. (n.d.). A validated GC method for estimation of process related impurities in 3-(N-methyl-N-pentylamine) propionic acid hydrochloride (ISB)
  • Sigma-Aldrich. (n.d.). 3-(Methyl(pentyl)amino)propanoic acid hydrochloride.
  • precisionFDA. (n.d.). 3-(METHYL(PENTYL)AMINO)PROPANOIC ACID HYDROCHLORIDE.
  • LGC Standards. (n.d.). 3-[Methyl(pentyl)amino]propanoic Acid Hydrochloride.
  • Next Peptide. (n.d.). 625120-81-2 | 3-(Methyl(pentyl)amino)propanoic acid hydrochloride.
  • LGC Standards. (n.d.). 3-(N-Methyl-N-pentylamino)propionic Acid Hydrochloride.
  • PharmaCompass.com. (n.d.). 3-(N-Methylpentylamino)Propionic Acid HCl.
  • PubChem. (n.d.). 3-(N-Methylpentylamino)propionic acid hydrochloride.
  • PMC. (2007). Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity.
  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Google Patents. (n.d.). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.

Sources

Optimization

Preventing degradation of 3-(Pentylamino)propanoic acid;hydrochloride during storage

Welcome to the technical support center for 3-(Pentylamino)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(Pentylamino)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for 3-(Pentylamino)propanoic acid hydrochloride to prevent degradation?

A1: To ensure the long-term stability of 3-(Pentylamino)propanoic acid hydrochloride, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically 2-8°C.[1] It is crucial to keep the container tightly sealed to protect the compound from moisture and atmospheric oxygen, as it is hygroscopic and susceptible to oxidation. For extended storage, an inert atmosphere, such as argon or nitrogen, is recommended to minimize oxidative degradation.

Q2: How does humidity affect the stability of this compound?

A2: 3-(Pentylamino)propanoic acid hydrochloride is a hydrochloride salt and, like many such salts, can be hygroscopic, meaning it readily absorbs moisture from the air. This can lead to physical changes such as clumping and ultimately chemical degradation through hydrolysis. Hydrolysis can cleave the amide-like bond, although less likely for this specific structure, or introduce water that can facilitate other degradation reactions. Therefore, storage in a desiccator or a controlled low-humidity environment is highly advisable.

Q3: Is 3-(Pentylamino)propanoic acid hydrochloride sensitive to light?

Q4: What materials are compatible for storing and handling this compound?

A4: For storage, glass vials with PTFE-lined caps are recommended. When preparing solutions, use high-purity solvents. For handling the solid, use stainless steel or glass implements. Avoid reactive materials.

Degradation and Stability

Q5: What are the likely degradation pathways for 3-(Pentylamino)propanoic acid hydrochloride?

A5: Based on the structure, which includes a secondary amine and a carboxylic acid, the primary degradation pathways are likely to be:

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. The pentyl chain may also be susceptible to oxidation at the carbon alpha to the nitrogen.

  • Decarboxylation: While generally requiring heat, decarboxylation of the propanoic acid moiety is a potential degradation pathway.

  • Intermolecular Condensation: Under certain conditions, such as high heat, intermolecular condensation could occur between the amine of one molecule and the carboxylic acid of another to form an amide, leading to oligomerization.

Q6: How can I tell if my sample of 3-(Pentylamino)propanoic acid hydrochloride has degraded?

A6: Visual inspection can sometimes reveal degradation, such as a change in color (e.g., yellowing or browning) or physical state (e.g., clumping or melting). However, the most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products and allow for their quantification. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of 3-(Pentylamino)propanoic acid hydrochloride.

Observed Problem Potential Cause Recommended Solution
Change in physical appearance (e.g., discoloration, clumping) Exposure to light, oxygen, or moisture.Store the compound in a tightly sealed, amber vial in a desiccator at 2-8°C. Consider purging the vial with an inert gas like argon or nitrogen before sealing.
Poor solubility or presence of particulates in solution Degradation leading to insoluble byproducts or polymerization.Confirm the identity and purity of the compound using an analytical technique like HPLC. If degradation is confirmed, a fresh vial of the compound should be used. Ensure the solvent is of high purity and appropriate for the intended use.
Unexpected results in biological assays Degradation of the active compound, leading to reduced potency or the formation of interfering byproducts.Assess the purity of the compound stock solution using HPLC before use in assays. Prepare fresh stock solutions frequently.
Appearance of new peaks in HPLC or LC-MS analysis Chemical degradation of the compound.Conduct a forced degradation study to identify potential degradation products and confirm their presence in the stored sample. This will help in understanding the degradation pathway and in developing a stability-indicating method.

Experimental Protocols

Forced Degradation Study

A forced degradation study is essential for understanding the stability of a drug substance and for developing a stability-indicating analytical method.[2][3]

Objective: To identify the potential degradation products of 3-(Pentylamino)propanoic acid hydrochloride under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 3-(Pentylamino)propanoic acid hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC or LC-MS method.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Stock->Base Oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) Stock->Oxidation Thermal Thermal Degradation (Solid, 70°C, 48h) Stock->Thermal Photo Photolytic Degradation (Solid, ICH Q1B) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute all Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by HPLC/LC-MS Dilute->Analyze

Forced Degradation Experimental Workflow
Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating 3-(Pentylamino)propanoic acid hydrochloride from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Note: This is a starting point, and method optimization may be required based on the results of the forced degradation study. For enhanced sensitivity and identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[4][5]

Visualizing Potential Degradation

The following diagram illustrates a hypothetical primary degradation pathway for 3-(Pentylamino)propanoic acid hydrochloride, focusing on oxidation, a common route for secondary amines.

Degradation_Pathway Parent 3-(Pentylamino)propanoic acid hydrochloride Oxidized N-oxide degradation product Parent->Oxidized Oxidation (e.g., H₂O₂) Decarboxylated Decarboxylated product Parent->Decarboxylated Thermal Stress

Potential Degradation Pathways

References

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (URL not available)
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced degradation studies – comparison between ICH, EMA, FDA and - der DGRA. (2014, June 15). (URL not available)
  • Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of Ethanolamine Used in. (URL not available)
  • Application Notes and Protocols for Forced Degradation Studies of Amiloride Hydrochloride - Benchchem. (URL not available)
  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC. (2023, April 15). [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. (URL not available)
  • Identification of Degradation Products of Synthetic Peptides withNano-LC/MS on an Orbitrap Mass Spectrometer. (URL not available)
  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (URL not available)
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022, June 30). [Link]

  • LC-MS/MS Method To Analyze 20 Amino Acids - Bioprocess Online. (URL not available)
  • Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s | CCS Chemistry - Chinese Chemical Society. (URL not available)
  • analysis of amino acids by high performance liquid chrom
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC. (URL not available)
  • Analytical Methods for Amino Acids - Shimadzu. [Link]

  • HPLC Protocol for Amino Acid Analysis | PDF | Chromatography - Scribd. (2025, August 22). [Link]

  • Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. (URL not available)
  • State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples - bevital. (URL not available)
  • Amino Acid Determination, Revision 1 - US Pharmacopeia (USP). (2016, October 26). (URL not available)
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. (2023, January 1). [Link]

  • β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease - MDPI. (2026, January 15). [Link]

  • β-alanine degradation | Pathway - PubChem - NIH. [Link]

  • β-Alanine - Wikipedia. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. (2021, April 30). [Link]

  • beta-Alanine Metabolism | Pathway - PubChem - NIH. [Link]

  • Beta-alanine, 3-phenyl-, pentyl ester, hydrochloride, dl- (C14H21NO2) - PubChemLite. (URL not available)
  • Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid - PubMed. [Link]

  • stability of pharmaceutical preparations - MINAR International Journal of Applied Sciences and Technology. (2023, June 14). (URL not available)
  • Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents.

Sources

Troubleshooting

Technical Support Center: Characterization of Side Products in the Synthesis of 3-(Pentylamino)propanoic Acid Hydrochloride

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of 3-(Pentylamino)propanoic acid hydrochloride. The identification an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of 3-(Pentylamino)propanoic acid hydrochloride. The identification and characterization of process-related impurities are critical for optimizing synthetic routes and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1] This document provides in-depth troubleshooting advice, validated analytical protocols, and mechanistic insights into the formation of common side products.

Overview of the Primary Synthetic Pathway

The most common synthesis of 3-(Pentylamino)propanoic acid involves a Michael addition of n-pentylamine to an acrylate ester (e.g., ethyl acrylate), followed by hydrolysis of the resulting ester intermediate to yield the final carboxylic acid. The hydrochloride salt is then formed by treatment with hydrochloric acid.

Synthesis_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Salt Formation Pentylamine n-Pentylamine Intermediate 3-(Pentylamino)propanoate Ester Pentylamine->Intermediate + Ethyl Acrylate EthylAcrylate Ethyl Acrylate HCl HCl H2O H₂O Product_Base 3-(Pentylamino)propanoic Acid Intermediate->Product_Base + H₂O, Heat Final_Product 3-(Pentylamino)propanoic acid ;hydrochloride Product_Base->Final_Product + HCl

Caption: Primary synthesis route for 3-(Pentylamino)propanoic acid;hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during reaction monitoring and final product analysis.

Q1: I've detected an unknown peak in my HPLC chromatogram. What is the standard procedure for identification?

A1: The presence of an unknown peak requires a systematic investigation to determine its structure and origin. This is a critical aspect of drug development, as regulatory agencies require the identification of impurities exceeding 0.1%.[1]

Expert Insight: The first step is to leverage a hyphenated technique, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). This provides the molecular weight of the unknown compound, which is the single most important piece of information for proposing potential structures.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Unknown Peak Detected in HPLC LCMS 1. Analyze by LC-MS to obtain MW Start->LCMS DB_Search 2. Compare MW against Potential Impurity Table LCMS->DB_Search Match Potential Match Found? DB_Search->Match Isolate 3. Isolate Impurity via Preparative HPLC Match->Isolate Yes No_Match Propose Structures based on MW & Pathway Match->No_Match No NMR 4. Elucidate Structure using NMR (1H, 13C, 2D) Isolate->NMR Confirm Structure Confirmed NMR->Confirm No_Match->Isolate

Caption: Systematic workflow for the identification of unknown impurities.

Key Steps:

  • LC-MS Analysis: Determine the molecular weight (MW) of the impurity. High-resolution mass spectrometry (HRMS) is preferred for obtaining an accurate mass and elemental composition.[2]

  • Database Comparison: Compare the obtained MW against a table of potential process-related impurities (see Table 1 below).

  • Isolation: If the impurity level is significant, isolate a sufficient quantity using preparative or semi-preparative HPLC.[3]

  • Structural Elucidation: The definitive structure of an unknown impurity is typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Q2: My reaction seems incomplete. How can I confirm the presence of unreacted starting materials or the ester intermediate?

A2: Unreacted starting materials (n-pentylamine, acrylate ester) and the unhydrolyzed intermediate are common process-related impurities.

Causality: Incomplete reaction can result from non-optimized reaction time, temperature, or stoichiometry. The hydrolysis step, in particular, can be sluggish.

Detection Protocol:

  • Method: Use a suitable HPLC or GC method. Given the volatility of n-pentylamine, GC-MS can be a highly effective tool for its detection and quantification.[6] The ester intermediate and the final product are less volatile and well-suited for HPLC-UV/MS analysis.

  • Validation: Spike a clean sample of the final product with known standards of the starting materials and the synthesized intermediate. The co-elution of the unknown peak with a known standard provides strong evidence of its identity.

Q3: I am observing peaks with higher molecular weights than my product. Could these be dimers?

A3: Yes, the formation of dimers or other oligomers is a known side reaction pathway for amino acids and their derivatives.[7][8][9][10]

Mechanistic Insight: There are two primary routes for dimer formation in this synthesis:

  • Double Michael Addition: The product, 3-(Pentylamino)propanoic acid, is a secondary amine and can react with a second molecule of the acrylate ester starting material. This forms a tertiary amine dimer.

  • Amide Bond Formation: Under conditions of high heat, two molecules of the amino acid product can condense to form a dipeptide-like dimer with an amide bond, releasing a molecule of water.

Characterization:

  • LC-MS: This is the primary tool. A peak with a molecular weight corresponding to (2 * Product_MW - 18) for an amide-linked dimer, or (Product_MW + Acrylate_Ester_MW) for a Michael addition dimer, is a strong indicator.

  • NMR: Once isolated, 1H NMR spectroscopy can readily confirm the structure. The presence of an amide proton signal (~7-8 ppm) would indicate an amide-linked dimer, while the disappearance of the N-H proton and additional alkyl signals would suggest a Michael addition product.

Q4: I am concerned about product loss due to decarboxylation. How would I detect this side product?

A4: Decarboxylation is the removal of the carboxyl group (-COOH) with the release of CO2, typically promoted by heat.[11][12] For 3-(Pentylamino)propanoic acid, this would result in the formation of N-methyl-N-pentylamine.

Detection Strategy:

  • Analytical Technique: The resulting N-methyl-N-pentylamine is a volatile amine, making it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Confirmation: The identity can be confirmed by comparing the retention time and mass spectrum to a commercially available standard of N-methyl-N-pentylamine. The mass spectrum would show a characteristic molecular ion peak and fragmentation pattern.

Q5: What is the risk of N-nitrosamine formation, and how do I test for these critical impurities?

A5: This is a point of critical concern for regulatory bodies. N-nitrosamines are classified as probable human carcinogens and can form from the reaction of secondary amines with nitrosating agents (e.g., nitrous acid from nitrite sources).[13][14][15] The product, 3-(Pentylamino)propanoic acid, is a secondary amine, making it a potential precursor to N-nitroso-3-(pentylamino)propanoic acid.

Causality & Risk Factors:

  • Presence of a Secondary Amine: The API itself is the primary risk factor.[14]

  • Nitrosating Agents: Trace nitrites in raw materials, reagents, or water.

  • Acidic Conditions: The reaction is accelerated under acidic conditions, which are often present during synthesis or salt formation.[15][16]

Nitrosamine_Formation SecondaryAmine 3-(Pentylamino)propanoic Acid (Secondary Amine) Nitrosamine N-Nitrosamine Impurity SecondaryAmine->Nitrosamine NitrosatingAgent Nitrosating Agent (e.g., HNO₂) NitrosatingAgent->Nitrosamine Acid Acidic Conditions Acid->Nitrosamine accelerates

Caption: Formation of N-nitrosamine impurities from a secondary amine precursor.

Analytical Protocol for Detection: Due to the extremely low acceptable intake limits for nitrosamines, highly sensitive analytical methods are required.

  • Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). These methods provide the necessary sensitivity and selectivity to detect trace levels.

  • Sample Preparation: Careful sample preparation is key to avoid artifactual formation of nitrosamines during the analysis itself.

Key Analytical Protocols & Data
Table 1: Potential Side Products and Their Characteristics
Impurity NameStructure / FormulaMolecular Weight ( g/mol )Likely OriginRecommended Analytical Technique
n-PentylamineC₅H₁₃N87.16Unreacted Starting MaterialGC-MS
Ethyl AcrylateC₅H₈O₂100.12Unreacted Starting MaterialGC-MS
Ethyl 3-(pentylamino)propanoateC₁₀H₂₁NO₂187.28Unhydrolyzed IntermediateHPLC-MS
N-pentyl-3-(pentylamino)propanamideC₁₃H₂₈N₂O228.38Amide-linked DimerHPLC-MS
Decarboxylation ProductC₆H₁₅N101.2Degradation (Heat)GC-MS
N-Nitroso ImpurityC₈H₁₆N₂O₃188.22Reaction with NitritesLC-MS/MS
Protocol: General Purpose HPLC-UV/MS Method for Impurity Profiling

This method serves as a starting point and should be optimized and validated for your specific system and impurity profile.

  • Instrumentation:

    • HPLC or UPLC system with a PDA/UV detector and coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[6][17][18][19]

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detector Settings:

    • UV/PDA: Monitor at 210 nm or scan from 200-400 nm.

    • MS (ESI+): Scan range m/z 50-1000. Use extracted ion chromatograms (XIC) to search for the expected masses of impurities.

References
  • ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2024). Approaches and considerations for N-nitrosamine issues from a quality perspective. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat. Retrieved from [Link]

  • Veeprho. (2020, July 30). Chemistry for The Formation of Nitrosamines. Retrieved from [Link]

  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals. Retrieved from [Link]

  • International Journal of Current Science and Technology. (2025, August 20). NITROSAMINE IMPURITIES IN MEDICINES: FORMATION, TOXICITY, REGULATIONS, AND CONTROL. KNOWLEDGE. Retrieved from [Link]

  • Lhasa Limited. (2025, October 16). Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method.
  • Taylor & Francis Online. (2007, February 6). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]

  • IntechOpen. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Allied Academies. (n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (2025, December). Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. PMC. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Enantiomeric separation in pharmaceutical analysis: A chromatographic approach. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-(N-Methylpentylamino)Propionic Acid HCl. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Selective chiral dimerization and folding driven by arene–perfluoroarene force. PMC. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Decarboxylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]

  • PubMed. (2018, March 15). Different β-alanine dimeric forms in trifluoromethanesulfonic acid salts. XRD and vibrational studies. Retrieved from [Link]

  • Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection. Retrieved from [Link]

  • Filo. (2025, July 15). What is the reaction mechanism for converting propanoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023, October 13). Fast chiral high-performance liquid chromatography: A tutorial. Retrieved from [Link]

  • Genetic Engineering & Biotechnology News. (2026, February 28). Isomeric Glycan Separation in Biopharmaceutical Quality Control: A Guide to Chromatographic Strategies. Retrieved from [Link]

  • The University of Rochester. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Next Peptide. (n.d.). 3-(Methyl(pentyl)amino)propanoic acid hydrochloride. Retrieved from [Link]

  • Cosmo Bio. (n.d.). 3-(N-Methyl-N-pentylamino)propionic Acid Hydrochloride. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-(METHYL(PENTYL)AMINO)PROPANOIC ACID HYDROCHLORIDE. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • AIP Publishing. (2025, November 17). Modeling the dimerization of amyloid-β(1–40) and amyloid-β(1–42). Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, September 17). Dimerization of Human Angiogenin and of Variants Involved in Neurodegenerative Diseases. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Intermolecular reductive amination of amino acid- derived b.... Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (2024, March 29). Reductive Amination. Retrieved from [Link]

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Optimization

Technical Support Center: Method Refinement for Accurate Quantification of 3-(Pentylamino)propanoic acid hydrochloride

Welcome to the technical support resource for the quantitative analysis of 3-(pentylamino)propanoic acid hydrochloride (CAS 625120-81-2). This guide is designed for researchers, analytical scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the quantitative analysis of 3-(pentylamino)propanoic acid hydrochloride (CAS 625120-81-2). This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and accurate methods for this compound. As an analogue of β-alanine with both a secondary amine and a carboxylic acid, this molecule presents unique analytical challenges due to its polarity and potential for zwitterionic behavior.[1][2]

This document moves beyond simple protocols to explain the underlying principles of method design and provides a structured approach to troubleshooting common issues encountered during analysis.

Section 1: Foundational Principles & Workflow Overview

Accurate quantification begins with a thorough understanding of the analyte and a well-defined analytical workflow. 3-(Pentylamino)propanoic acid hydrochloride is a polar compound, slightly soluble in water and methanol, and exists as a hydrochloride salt.[3][4] These properties are critical considerations for method development, particularly for chromatographic techniques like HPLC.

The general workflow for quantification is a multi-step process where each stage can introduce variability. Understanding this flow is the first step in effective troubleshooting.

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing Sample_Receipt Sample Receipt & Inspection Standard_Prep Standard & QC Preparation Sample_Receipt->Standard_Prep Sample_Prep Sample Preparation (e.g., Dilution, SPE) Standard_Prep->Sample_Prep HPLC_Setup HPLC System Setup (Mobile Phase, Column Equilibration) Sample_Prep->HPLC_Setup Injection Sequence_Run Sequence Run HPLC_Setup->Sequence_Run Integration Peak Integration Sequence_Run->Integration Raw Data Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report & Review Quantification->Report

Caption: General analytical workflow for quantification.

Section 2: Sample & Standard Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system, free from interfering matrix components.[5][] For 3-(pentylamino)propanoic acid hydrochloride, this is a critical step to ensure reproducible results.

Frequently Asked Questions (FAQs): Sample Preparation

Q1: What is the best solvent for dissolving my standard and samples?

A1: The choice of solvent is critical to prevent poor peak shape and variability.[7] For 3-(pentylamino)propanoic acid hydrochloride, which is slightly soluble in methanol and water, the ideal solvent is the initial mobile phase of your chromatographic run.[3][8] If your method starts at 95% aqueous, prepare your samples in a similar mixture (e.g., 95:5 Water:Acetonitrile). Injecting a sample in a solvent significantly stronger than the mobile phase (e.g., 100% Methanol) can cause peak distortion, splitting, or fronting.[7][9]

Q2: My sample is in a complex matrix (e.g., biological fluid, formulation buffer). How should I prepare it?

A2: Direct injection is rarely advisable for complex matrices. Matrix components can interfere with the analyte peak, contaminate the HPLC column, and suppress ionization in mass spectrometry.[9][10] Consider these options:

  • Protein Precipitation (for biological samples): Add 3 parts of a cold organic solvent (e.g., acetonitrile) to 1 part of your sample, vortex, and centrifuge to pellet the precipitated proteins. Analyze the supernatant.

  • Solid-Phase Extraction (SPE): This is a more robust cleanup technique. For a polar compound like this, a mixed-mode or ion-exchange SPE cartridge can be highly effective at retaining the analyte while allowing interfering compounds to be washed away.[][11] The choice of sorbent depends on the pH and the specific matrix components.

Q3: I am seeing extra, unexpected peaks in my chromatogram, even in my blank injections. What is the cause?

A3: This is often due to contamination. Buffers containing primary or secondary amines (like TRIS) are a common source, as they can react with derivatization agents or appear as peaks themselves.[10] Always use high-purity solvents (HPLC or MS-grade) and avoid contamination from glassware, pipette tips, or handling.[9] If using a shared system, ensure it is thoroughly flushed before your run.

Section 3: Chromatographic Method & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying this compound. Due to its polar nature and lack of a strong chromophore, specific strategies are required for retention and detection.

Core Methodology: Reversed-Phase HPLC

A standard approach involves a C18 reversed-phase column.[8] However, retaining a polar molecule like 3-(pentylamino)propanoic acid hydrochloride can be challenging. Two primary strategies can be employed:

  • Ion-Pair Chromatography: This technique adds a reagent to the mobile phase that pairs with the charged analyte, increasing its hydrophobicity and thus its retention on a C18 column.[12][13]

  • Derivatization: This involves chemically modifying the analyte to make it less polar and/or detectable by UV or fluorescence detectors.[1][14]

Recommended Starting Protocol (Without Derivatization)

This protocol utilizes an ion-pairing agent for retention and UV detection at a low wavelength, suitable for compounds without a strong chromophore.

ParameterRecommended SettingRationale & Key Considerations
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)A standard workhorse column. Ensure it is compatible with the mobile phase pH.[8]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and an acidifier to ensure the carboxylic acid group is protonated, which aids in retention.[8][12]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier. Using TFA in both phases ensures consistency.[8]
Gradient 5% B to 95% B over 20 minutesA generic gradient to elute the analyte and clean the column. This must be optimized for your specific sample.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity, but check analyte stability.
Detection UV at 210 nmAt this low wavelength, the peptide-like bond and carboxyl group will absorb some UV light, allowing for detection.[1][8]
Injection Vol. 10 µLA typical starting volume. Can be adjusted based on concentration and sensitivity needs.
Troubleshooting Chromatographic Issues

Troubleshooting_Tree Start Problem: Poor Peak Shape or No Retention Q_Retention Is the analyte retained at all? Start->Q_Retention No_Retention No: Elutes at void volume Q_Retention->No_Retention No Yes_Retention Yes: But peak shape is poor Q_Retention->Yes_Retention Yes Sol_Retention1 Action: Increase ion-pairing agent concentration or use a longer-chain agent (e.g., HFBA). No_Retention->Sol_Retention1 Sol_Retention2 Action: Ensure mobile phase pH is low (~2-3) to protonate the carboxyl group. No_Retention->Sol_Retention2 Sol_Retention3 Action: Consider a polar-embedded or HILIC column. No_Retention->Sol_Retention3 Q_PeakShape What is the peak shape issue? Yes_Retention->Q_PeakShape Tailing Tailing Q_PeakShape->Tailing Tailing Fronting Fronting / Splitting Q_PeakShape->Fronting Fronting/Splitting Sol_Tailing1 Cause: Secondary interactions with residual silanols on the column. Tailing->Sol_Tailing1 Sol_Fronting1 Cause: Sample overload or incompatible injection solvent. Fronting->Sol_Fronting1 Sol_Tailing2 Action: Add more acid (TFA) or a competing base to the mobile phase. Sol_Tailing1->Sol_Tailing2 Sol_Fronting2 Action: Reduce injection volume/ concentration. Prepare sample in the initial mobile phase. Sol_Fronting1->Sol_Fronting2

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of 3-(Pentylamino)propanoic Acid Hydrochloride: A Comparative HPLC Guide

As a Senior Application Scientist, one of the most common analytical hurdles I encounter is the purity validation of small, highly polar aliphatic molecules. 3-(Pentylamino)propanoic acid hydrochloride (also known as N-p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most common analytical hurdles I encounter is the purity validation of small, highly polar aliphatic molecules. 3-(Pentylamino)propanoic acid hydrochloride (also known as N-pentyl-beta-alanine HCl) is a textbook example of an analytical "problem child."

To validate its purity effectively, we must first deconstruct its physicochemical properties. The molecule is a secondary aliphatic amine coupled with a carboxylic acid, existing as a hydrochloride salt. This structure presents two critical challenges for standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Extreme Polarity: The zwitterionic nature of the amino acid backbone prevents meaningful retention on standard C18 stationary phases.

  • Chromophoric Transparency: Lacking an aromatic ring or extended conjugated π -system, the molecule is virtually invisible to standard UV detection above 220 nm.

To achieve a self-validating, robust purity assay, we must abandon standard RP-HPLC-UV and look toward specialized chromatographic techniques. This guide objectively compares the three most viable analytical strategies: HILIC-CAD , Pre-Column FMOC Derivatization , and Ion-Pairing RP-HPLC .

Mechanistic Comparison of Analytical Strategies

Strategy A: HILIC with Charged Aerosol Detection (CAD) – The Modern Standard

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., amide or zwitterionic) and a highly organic mobile phase to retain polar analytes. When coupled with a Charged Aerosol Detector (CAD), this method becomes incredibly powerful for underivatized amino acids 1.

  • The Causality: CAD is a mass-flow dependent, universal detector. It nebulizes the eluent, evaporates the solvent, and measures the remaining non-volatile analyte particles by imparting a positive charge to them 2. Because 3-(pentylamino)propanoic acid is non-volatile, it yields a strong CAD signal regardless of its lack of a chromophore.

  • Critical Caveat: The mobile phase must be strictly volatile (e.g., ammonium formate). Non-volatile salts will create massive background noise.

Strategy B: Pre-Column FMOC Derivatization (RP-HPLC-FLD) – The High-Sensitivity Alternative

If CAD is unavailable, chemical derivatization is required to append a hydrophobic, detectable tag to the molecule.

  • The Causality: While o-phthalaldehyde (OPA) is a common derivatization agent for amino acids, it only reacts with primary amines . Because 3-(pentylamino)propanoic acid is a secondary amine, OPA will yield no reaction [[3]](). Instead, we must use 9-Fluorenylmethyl chloroformate (FMOC-Cl) , which reacts rapidly with both primary and secondary amines under mildly alkaline conditions to form a highly stable, fluorescent carbamate derivative 4. This transforms the polar, invisible analyte into a hydrophobic, highly fluorescent compound easily retained on a C18 column.

Strategy C: Ion-Pairing RP-HPLC-UV – The Legacy Approach

Historically, aliphatic amines were analyzed by adding an ion-pairing agent (e.g., Heptafluorobutyric acid, HFBA) to the mobile phase 5. The agent forms a neutral, hydrophobic complex with the protonated amine, allowing C18 retention.

  • The Causality: While this solves the retention issue, detection still relies on low-wavelength UV (205-210 nm) targeting the carboxyl group. This results in poor sensitivity, severe baseline drift during gradients, and susceptibility to matrix interference. Furthermore, HILIC has been proven to offer significantly higher signal-to-noise ratios than Ion-Pairing methods for underivatized amino acids 6.

Quantitative Data & Performance Comparison

The following table synthesizes the performance metrics of the three strategies based on empirical laboratory validation standards.

ParameterHILIC-CADFMOC Derivatization (FLD)Ion-Pairing RP-HPLC (UV 210nm)
Retention Mechanism Hydrophilic PartitioningHydrophobic (C18)Hydrophobic Ion-Pairing (C18)
Detection Principle Mass-flow (Nebulization)Fluorescence (Ex: 266nm, Em: 315nm)UV Absorbance (Carbonyl group)
Estimated LOD ~10 - 20 ng on-column~100 - 500 pg on-column~1 - 2 µg on-column
Throughput / Prep High (Direct Injection)Low (Requires 30 min reaction time)High (Direct Injection)
Matrix Tolerance Moderate (Salts cause noise)High (Specific to amines)Low (High background at 210nm)
System Wear LowLowHigh (Ion-pairing agents persist)

Workflow Visualizations

G Start 3-(Pentylamino)propanoic Acid HCl C1 Highly Polar (Poor RP Retention) Start->C1 C2 No Chromophore (Poor UV Sensitivity) Start->C2 S1 HILIC + CAD (Direct Analysis) C1->S1 Use Polar Stationary Phase S2 FMOC Derivatization + RP-HPLC-FLD C1->S2 Add Hydrophobic Tag S3 Ion-Pairing RP-HPLC + UV (210 nm) C1->S3 Add Ion-Pairing Agent C2->S1 Universal Nebulizer Detection C2->S2 Add Fluorescent Tag C2->S3 Low Wavelength UV

Decision matrix for selecting an HPLC method based on analyte physicochemical properties.

Workflow Step1 Sample Prep (Dilute in Water) Step2 Buffer Addition (Borate, pH 8.5) Step1->Step2 Step3 FMOC-Cl Addition (in Acetonitrile) Step2->Step3 Step4 Reaction (30 min, 25°C) Step3->Step4 Step5 Quench / Extract (Remove excess FMOC) Step4->Step5 Step6 RP-HPLC-FLD Analysis Step5->Step6

Step-by-step pre-column FMOC derivatization workflow for secondary amines.

Step-by-Step Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. Below are the optimized methodologies for the two recommended approaches.

Protocol 1: Direct Analysis via HILIC-CAD (Recommended for Routine QC)

The logic here relies on maintaining the analyte in a charged state while utilizing an organic-rich mobile phase to force partitioning into the water-enriched layer of the HILIC stationary phase.

  • Column Selection: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the carboxylate is neutral and the amine is protonated, maximizing polarity. Ammonium formate is fully volatile, preventing CAD capillary clogging).

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0–2 min: 90% B (Isocratic hold to establish partitioning).

    • 2–8 min: Linear gradient to 50% B.

    • 8–10 min: Hold at 50% B (Elution of highly polar impurities).

    • 10–15 min: Re-equilibration at 90% B.

  • CAD Settings: Evaporator temperature set to 35°C; Data collection rate at 10 Hz.

  • System Suitability Test (SST): Inject a resolution mixture of 3-(pentylamino)propanoic acid and pentylamine. Acceptance Criteria: Resolution ( Rs​ ) 2.0; RSD of standard area 2.0% over 5 replicate injections.

Protocol 2: Pre-Column FMOC Derivatization (Recommended for Trace Impurity Profiling)

Use this protocol when CAD is unavailable or when sub-nanogram sensitivity is required.

  • Buffer Preparation: Prepare a 0.1 M Borate buffer, adjusted to pH 8.5. (Causality: The secondary amine must be deprotonated to act as a nucleophile and attack the FMOC-Cl reagent).

  • Reagent Preparation: Dissolve FMOC-Cl in anhydrous Acetonitrile to a concentration of 10 mM.

  • Derivatization Reaction:

    • In a glass vial, mix 100 µL of the sample (dissolved in water) with 100 µL of Borate buffer.

    • Add 100 µL of the FMOC-Cl reagent.

    • Vortex immediately and incubate at 25°C for exactly 30 minutes.

  • Quenching: Add 100 µL of 1-Adamantanamine (10 mM) to quench excess FMOC-Cl, preventing the formation of interfering FMOC-OH hydrolysis peaks.

  • Chromatographic Analysis:

    • Column: Standard C18 (4.6 x 150 mm, 3 µm).

    • Mobile Phase: Phase A (0.1% TFA in Water) and Phase B (Acetonitrile).

    • Detection: Fluorescence (Excitation: 266 nm, Emission: 315 nm).

Conclusion

For the purity validation of 3-(Pentylamino)propanoic acid hydrochloride, traditional RP-HPLC with UV detection is analytically inadequate. HILIC coupled with CAD is the premier choice for routine purity assays, offering direct, robust, and derivatization-free quantitation. However, for laboratories lacking aerosol-based detectors, FMOC pre-column derivatization provides an elegant, highly sensitive orthogonal method that leverages standard RP-HPLC-FLD infrastructure.

References
  • [3] 3 - nih.gov

  • [4] 4 - jascoinc.com

  • [1] 1 - lcms.cz

  • [6] 6 - nih.gov

  • [2] 2 - mdpi.com

  • [5] 5 - nih.gov

Sources

Comparative

A Guide to the Spectroscopic Confirmation of 3-(Pentylamino)propanoic Acid Hydrochloride: A Comparative Approach

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity and regulatory compliance. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity and regulatory compliance. This guide provides a comprehensive framework for the spectroscopic confirmation of the 3-(Pentylamino)propanoic acid hydrochloride structure. In the absence of a publicly available, complete experimental dataset for this specific molecule, we will present a robust, validated methodology for its characterization. This will be achieved by detailing the expected spectroscopic outcomes based on first principles and by drawing comparisons with closely related analogs.

This guide is structured to provide not just a series of protocols, but a deeper understanding of the "why" behind the experimental choices, ensuring a self-validating analytical workflow.

The Analytical Challenge: Structure and Rationale

3-(Pentylamino)propanoic acid hydrochloride is a secondary amine-containing beta-amino acid. Its structure, presented below, contains several key features that will be interrogated using various spectroscopic techniques: a pentyl chain, a propanoic acid backbone, a secondary ammonium ion, and a carboxyl group. The hydrochloride form introduces specific considerations, particularly regarding the protonation state of the amine and its influence on adjacent nuclei.

A primary analytical challenge is to differentiate it from potential isomers or related impurities, such as the tertiary amine analog, 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride.

A Multi-Technique Approach to Structural Elucidation

A single spectroscopic technique is rarely sufficient for unequivocal structure confirmation. A synergistic approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

¹H and ¹³C NMR spectroscopy are paramount for mapping the carbon-hydrogen framework of the molecule. For a compound like 3-(Pentylamino)propanoic acid hydrochloride, these techniques not only confirm the presence of the constituent parts but also their precise connectivity.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving adequate signal dispersion.

  • Sample Preparation: Accurately weigh and dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are appropriate choices due to the compound's expected polarity.[1] The choice of solvent can influence the chemical shifts of exchangeable protons (N-H and O-H).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Recommended): To definitively assign proton and carbon signals and confirm connectivity, the acquisition of 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is strongly advised.

The following table outlines the predicted ¹H NMR signals for 3-(Pentylamino)propanoic acid hydrochloride. Chemical shifts are estimates and can vary based on solvent and concentration.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Key Correlations (COSY)
-CH₃ (Pentyl)~0.9Triplet (t)3HCorrelates with pentyl -CH₂-
Pentyl -(CH₂)₃-~1.3-1.7Multiplet (m)6HCorrelates with adjacent pentyl CH₂ groups
-NH-CH₂- (Pentyl)~3.0-3.2Multiplet (m)2HCorrelates with adjacent pentyl CH₂ and propanoic -CH₂-
-NH-CH₂- (Propanoic)~3.2-3.4Triplet (t)2HCorrelates with -CH₂-COOH
-CH₂-COOH~2.7-2.9Triplet (t)2HCorrelates with -NH-CH₂- (Propanoic)
-COOH~11-12 (broad)Singlet (s)1HN/A
-NH₂⁺-~7-8 (broad)Singlet (s)2HN/A

Note on exchangeable protons: The -COOH and -NH₂⁺- protons are exchangeable and may appear as broad signals or may exchange with D₂O, leading to their disappearance from the spectrum.

Assignment Predicted Chemical Shift (ppm)
-C OOH~175
-NH-C H₂- (Propanoic)~45-50
-C H₂-COOH~30-35
-NH-C H₂- (Pentyl)~48-53
Pentyl Carbons~14-32
-C H₃ (Pentyl)~14

The key differentiator in the NMR spectra would be the absence of the N-H proton signal and the presence of an N-methyl signal in the tertiary amine analog.

  • ¹H NMR: The spectrum of the N-methyl analog would show a singlet at ~2.8-3.0 ppm integrating to 3H, corresponding to the N-CH₃ group. The signals for the protons on the carbons adjacent to the nitrogen would also be shifted.

  • ¹³C NMR: An additional signal for the N-CH₃ carbon would be expected around 40-45 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides valuable information about the functional groups present in a molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is a modern and efficient choice, requiring minimal sample preparation.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹) Vibration Description
~3000 (very broad)O-H stretchCharacteristic of the carboxylic acid O-H bond.
~2950-2850C-H stretchAliphatic C-H stretches from the pentyl and propanoic groups.
~2700-2250 (broad)N-H stretchCharacteristic of the secondary ammonium salt (R₂NH₂⁺).[1]
~1710C=O stretchCarbonyl stretch of the carboxylic acid.[1]
~1580-1480N-H bendBending vibration of the secondary ammonium group.

The most significant difference in the IR spectrum of the N-methyl analog would be the absence of the broad N-H stretching and bending vibrations characteristic of a secondary ammonium salt. The spectrum would instead be dominated by the C-H, C=O, and O-H stretches.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, further structural information.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is ideal for polar molecules like amino acid hydrochlorides.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile/water.

  • Acquisition: The sample is infused into the ESI source, and the mass spectrum is acquired in positive ion mode.

  • Molecular Ion: In positive ESI mode, the expected base peak would correspond to the protonated molecule [M+H]⁺, where M is the free base.

    • Molecular Formula of free base: C₉H₁₉NO₂

    • Molecular Weight of free base: 173.25 g/mol

    • Expected [M+H]⁺: m/z 174.14

  • Fragmentation: Fragmentation of the parent ion can provide further structural confirmation. Common fragmentation pathways for such molecules include the loss of the carboxylic acid group and cleavage of the alkyl chain.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive spectroscopic confirmation of 3-(Pentylamino)propanoic acid hydrochloride.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Confirmation Sample 3-(Pentylamino)propanoic acid hydrochloride NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR FTIR-ATR Spectroscopy Sample->IR MS ESI Mass Spectrometry Sample->MS H_NMR_Data ¹H NMR: Chemical Shifts, Couplings, Integration NMR->H_NMR_Data C_NMR_Data ¹³C NMR: Chemical Shifts NMR->C_NMR_Data IR_Data IR: Functional Group Absorptions IR->IR_Data MS_Data MS: Molecular Ion [M+H]⁺, Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmed H_NMR_Data->Structure_Confirmation C_NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Confirmation.

The following diagram illustrates the molecular structure and key expected NMR correlations.

Caption: Predicted NMR Shifts for the Structure.

Conclusion: A Framework for Confidence

References

Sources

Validation

Comparative Analysis of 3-(Pentylamino)propanoic Acid and Its Analogs: A Technical Guide

Introduction and Chemical Framework 3-(Pentylamino)propanoic acid (also known as N-pentyl- β -alanine; CAS: 205237-07-6, Hydrochloride CAS: 2377035-78-2) is a highly versatile amphoteric small molecule [1]. Within pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Framework

3-(Pentylamino)propanoic acid (also known as N-pentyl- β -alanine; CAS: 205237-07-6, Hydrochloride CAS: 2377035-78-2) is a highly versatile amphoteric small molecule [1]. Within pharmaceutical development, it is most prominently recognized as a critical process-related intermediate and impurity in the synthesis of nitrogen-containing bisphosphonates, specifically Ibandronate sodium . Beyond its role in active pharmaceutical ingredient (API) impurity profiling, the N-alkyl- β -alanine scaffold is widely utilized in the formulation of amphoteric surfactants, corrosion inhibitors, and transition metal complexation agents.

As an application scientist, I approach this molecule not just as a static structure, but as a dynamic participant in chemical systems. Understanding how its reactivity and physical properties scale against its structural analogs is paramount for optimizing both synthetic workflows and analytical methods.

Comparative Profiling: The N-Alkyl- β -Alanine Homologous Series

The physicochemical behavior of N-alkyl- β -alanines is dictated by the delicate balance between the highly polar zwitterionic headgroup (the secondary amine and carboxylic acid) and the hydrophobic alkyl tail. Altering the chain length fundamentally shifts the molecule's partition coefficient (LogP) and critical micelle concentration (CMC).

Table 1: Physicochemical and Functional Comparison of N-Alkyl- β -Alanine Analogs
AnalogAlkyl ChainHydrophobicity (LogP)Surfactant Property (CMC)Primary Functional Role in Industry
3-(Methylamino)propanoic acid C1LowestN/A (Highly hydrophilic)Precursor for N,N-dimethyl pamidronate impurities
3-(Ethylamino)propanoic acid C2LowN/ACu(II) chelator, biochemical probe
3-(Propylamino)propanoic acid C3ModerateHigh CMCMild amphoteric surfactant
3-(Butylamino)propanoic acid C4Moderate-HighModerate CMCCorrosion inhibitor intermediate
3-(Pentylamino)propanoic acid C5HighLow CMCIbandronate impurity (Impurity 12), potent surfactant

Application I: Pharmaceutical Impurity Profiling (Ibandronate Synthesis)

Mechanistic Causality

Ibandronate sodium is synthesized via the phosphonylation of N-methyl-N-pentyl- β -alanine using phosphorus trichloride (PCl 3​ ) and phosphorous acid (H 3​ PO 3​ ). The precursor is typically synthesized by the Michael addition of N-pentylamine to methyl acrylate, followed by N-methylation [3].

If the methylation step is incomplete, unreacted 3-(pentylamino)propanoic acid remains in the reaction matrix. During the subsequent phosphonylation step, this secondary amine undergoes the exact same reaction as the target tertiary amine, yielding N-desmethyl ibandronate . Because this impurity shares nearly identical physicochemical properties with the target API, downstream chromatographic clearance is exceedingly difficult. Therefore, rigorous upstream control and quantification of 3-(pentylamino)propanoic acid is mandatory.

IbandronatePathway A N-Pentylamine + Methyl Acrylate B 3-(Pentylamino)propanoic acid (Desmethyl Impurity) A->B Michael Addition & Hydrolysis C N-Methyl-N-pentyl-β-alanine (Target Precursor) B->C Methylation (Target Path) D N-Desmethyl Ibandronate (API Impurity) B->D Phosphonylation (Impurity Path) E Ibandronate Sodium (Target API) C->E Phosphonylation (PCl3 / H3PO3)

Fig 1: Synthetic pathway of Ibandronate illustrating the generation of the desmethyl impurity.

Experimental Protocol 1: HPLC-CAD Method for Impurity Profiling

Why this method? Neither 3-(pentylamino)propanoic acid nor ibandronate possesses a strong UV chromophore. Traditional UV detection at low wavelengths (e.g., 210 nm) suffers from severe baseline drift and poor sensitivity. Charged Aerosol Detection (CAD) provides a uniform, mass-dependent response for non-volatile analytes regardless of their optical properties[2]. Furthermore, the highly polar, ionic nature of these compounds requires a mixed-mode anion-exchange column rather than standard C18 reversed-phase chromatography to achieve adequate retention.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve Ibandronate sodium API in ultrapure water to a concentration of 20 mg/mL. Spike the solution with reference standards of 3-(pentylamino)propanoic acid at 0.05% (w/w) relative to the API.

  • Chromatographic Setup: Utilize a mixed-mode anion-exchange column (e.g., Coresep SB, 150 x 4.6 mm, 5 µm). Set the column compartment temperature to 35°C.

  • Mobile Phase & Gradient Elution:

    • Mobile Phase A: 12 mM Ammonium Acetate in ultrapure water (pH adjusted to ~4.5).

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: Run a gradient elution starting at 5% B, ramping to 15% B over 15 minutes. This elutes the highly retained bisphosphonate moieties while cleanly resolving the aliphatic amino acid impurities.

  • Detection (CAD): Set the CAD nebulizer temperature to 35°C. The eluent is nebulized with nitrogen gas, the solvent is evaporated, and the remaining non-volatile particles are charged by a corona discharge and measured by an electrometer.

  • Self-Validating System Suitability Testing (SST):

    • Resolution (Rs): Ensure Rs > 1.5 between 3-(pentylamino)propanoic acid and N-methyl-N-pentyl- β -alanine.

    • Mass Balance/Recovery: Validate the system by ensuring spike recovery falls strictly between 81% and 120%.

    • Limit of Quantification (LOQ): Must be ≤ 0.03% to comply with ICH Q2(R1) regulatory guidelines [2].

HPLCWorkflow S1 Step 1: Sample Preparation Dissolve Ibandronate API & spike with Impurity Standards S2 Step 2: Chromatographic Separation Mixed-mode anion exchange column Gradient: Ammonium Acetate / ACN S1->S2 S3 Step 3: Detection (CAD/ELSD) Nebulization & Evaporation Light Scattering Measurement S2->S3 S4 S4 S3->S4

Fig 2: HPLC-CAD experimental workflow for the quantification of aliphatic amino acid impurities.

Application II: Amphoteric Surfactants and Metal Complexation

Mechanistic Causality

N-alkyl- β -alanines are zwitterionic at physiological pH. When the alkyl chain reaches 5 carbons (pentyl), the molecule exhibits distinct amphiphilic properties, allowing it to form micelles and adsorb at solid-liquid interfaces. This makes 3-(pentylamino)propanoic acid an effective cleaning corrosion inhibitor. The carboxylic acid and secondary amine act as a bidentate ligand, chelating transition metals like Cu(II) to form stable complexes [4], while the pentyl tail creates a hydrophobic barrier that repels aqueous corrosive agents from the metal surface.

Experimental Protocol 2: Determination of Cu(II) Complexation

To objectively compare the binding affinity of the pentyl analog against the ethyl and methyl analogs, Square Wave Voltammetry (SWV) is utilized.

  • Complexation Assay Setup:

    • Prepare a 10−5 M solution of Cu(II) ions in a 0.15 M NaClO 4​ supporting electrolyte at pH 7.8.

    • Titrate the solution with 3-(pentylamino)propanoic acid from 10−7 M to 3×10−4 M.

  • Electrochemical Measurement:

    • Measure the shift in the reduction potential of Cu(II) using a hanging mercury drop electrode (Parameters: frequency = 100 Hz, scan increment = 2 mV, SW amplitude = 25 mV).

  • Self-Validation & Data Analysis:

    • Calculate the stability constant ( logK ) by solving the mass-balance equation iteratively.

    • Validation checkpoint: Ensure the theoretical titration curve aligns with the experimental data ( R2>0.99 ). You will observe that lengthening the alkyl chain beyond the ethyl group introduces slight steric hindrance, marginally lowering the stability constant compared to the parent L-alanine, but significantly increasing the complex's solubility in organic matrices [4].

References

  • Cymit Quimica. "CAS: 2377035-78-2 | CymitQuimica.
  • Wahl, O., & Holzgrabe, U. (2015). "Impurity profiling of ibandronate sodium by HPLC-CAD." Journal of Pharmaceutical and Biomedical Analysis, 114, 254-264.
  • Bindu, K. H., et al. (2009). "A validated GC method for estimation of process related impurities in 3-(N-methyl-N-pentylamine) propionic acid hydrochloride (ISB)
  • Plavšić, M., et al. (1990). "Complexation of copper(II) with L-alanine and its N-alkyl derivatives.
Comparative

Biological Efficacy Comparison of Bisphosphonates from Different Synthetic Routes: A Mechanistic and Methodological Guide

Executive Summary Bisphosphonates (BPs) are the pharmacological cornerstone for managing osteoclast-mediated bone resorption, including osteoporosis and tumor-associated osteolysis[1][2]. While all BPs share a central, e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bisphosphonates (BPs) are the pharmacological cornerstone for managing osteoclast-mediated bone resorption, including osteoporosis and tumor-associated osteolysis[1][2]. While all BPs share a central, enzymatically stable P–C–P backbone, their biological efficacy, cellular toxicity, and pharmacokinetic profiles are fundamentally dictated by their side-chain chemistry[2]. For drug development professionals, understanding the intersection of chemical synthesis and biological mechanism is critical. The choice of synthetic route does not merely dictate manufacturing yield; it defines the molecule's ability to act as a highly polar bone-seeker or a lipophilic prodrug capable of penetrating soft-tissue tumors.

This guide objectively compares the biological efficacy of BPs derived from distinct synthetic pathways, providing the mechanistic causality and experimental protocols required to validate their performance.

Mechanistic Divergence: The Structural Basis of Efficacy

The biological efficacy of a bisphosphonate is determined by its intracellular target, which is strictly governed by the presence and position of a nitrogen atom in its R2​ side chain.

  • Non-Nitrogenous BPs (1st Generation): Synthesized via basic phosphonylation, molecules like clodronate and etidronate lack a nitrogen moiety. They are metabolically incorporated into non-hydrolyzable, cytotoxic analogs of ATP, which accumulate intracellularly and induce osteoclast apoptosis[3][4].

  • Nitrogen-Containing BPs (N-BPs, 2nd & 3rd Generation): Molecules such as alendronate and zoledronate act via a completely different mechanism. They are potent inhibitors of Farnesyl Pyrophosphate Synthase (FPPS) , a key branch-point enzyme in the mevalonate pathway[3][5]. High-resolution X-ray crystallography reveals that the cyclic nitrogen in zoledronate forms critical hydrogen bonds with Thr-201 and Lys-200 in the human FPPS active site[5][6]. This induces a slow, tight-binding conformational change that competitively inhibits the binding of geranyl pyrophosphate (GPP)[5].

By inhibiting FPPS, N-BPs deplete the cell of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), thereby preventing the post-translational prenylation of small GTPases (Ras, Rho, Rac) essential for osteoclast survival and ruffled border formation[1][2].

Pathway HMG HMG-CoA Mev Mevalonate HMG->Mev IPP IPP & DMAPP Mev->IPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPPS FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS GGPP Geranylgeranyl PP (GGPP) FPP->GGPP Proteins Prenylated GTPases (Ras, Rho, Rac) FPP->Proteins Farnesylation GGPP->Proteins Geranylgeranylation Osteoclast Osteoclast Survival & Bone Resorption Proteins->Osteoclast FPPS FPPS Enzyme FPPS->GPP FPPS->FPP NBP Nitrogenous Bisphosphonates (Zoledronate, Alendronate) NBP->FPPS Competitive Inhibition

Caption: Mevalonate pathway disruption by nitrogen-containing bisphosphonates via FPPS inhibition.

Synthetic Routes: Dictating Pharmacokinetics and Target Engagement

The biological efficacy of a BP is inextricably linked to how it is synthesized, as the route determines the molecule's polarity, impurity profile, and tissue-targeting capabilities.

Route A: Classical Phosphonylation (The Kieczykowski Method)
  • Chemistry: This is the standard industrial route for synthesizing 1-hydroxy-1,1-bisphosphonic acids. It involves reacting an appropriate carboxylic acid with phosphorus trichloride ( PCl3​ ) and phosphorous acid ( H3​PO3​ ) in a solvent like methanesulfonic acid or chlorobenzene, followed by aqueous hydrolysis[4][7].

  • Biological Impact: This route produces the free bisphosphonic acid. The resulting hydroxyl group acts as a "bone hook," granting the molecule an exceptionally high affinity for hydroxyapatite[2]. However, free bisphosphonic acids carry a highly negative charge at physiological pH, resulting in poor membrane permeability and an oral bioavailability of <1%[8]. Furthermore, incomplete reactions can leave trace polyphosphates that competitively inhibit bone binding, requiring rigorous purification to maintain in vivo efficacy[7].

Route B: Michaelis-Arbuzov Reaction (Esterification)
  • Chemistry: This route utilizes the interaction of trialkyl phosphites with alkyl halides to produce bisphosphonate tetraesters[9].

  • Biological Impact: Esterification masks the negative charge of the phosphonate groups, creating a highly lipophilic prodrug. This drastically improves cellular membrane permeation[8]. Once inside the target cell, intracellular esterases cleave the prodrug into the active bisphosphonic acid. This synthetic route is critical for developing BPs intended to target non-skeletal tissues, such as multiple myeloma cells, where rapid cellular uptake is required before the drug is sequestered by the bone matrix[8][10].

Route C: Ultrasound-Assisted Conjugation
  • Chemistry: Recent advancements utilize ultrasound to conjugate bisphosphonates to natural products (e.g., betulin) via ester or click-chemistry linkers under mild conditions, reducing reaction times from 48 hours to 2 hours[11].

  • Biological Impact: These conjugates exhibit synergistic cytotoxicity. For example, betulin-BP conjugates demonstrate micromolar IC50​ values against osteosarcoma (U-2 OS) and lung adenocarcinoma (A549) cell lines, expanding the efficacy of BPs beyond traditional antiresorptive boundaries[11].

Quantitative Efficacy Comparison

The structural modifications enabled by advanced synthetic routes have resulted in exponential increases in biological potency.

Drug GenerationExample APIPrimary Synthetic RouteMolecular TargetRelative Antiresorptive PotencyFPPS IC50​ (In Vitro)
1st Gen (Non-N) EtidronateBasic PhosphonylationATP Analog Formation1xN/A (Does not inhibit FPPS)
2nd Gen (Aliphatic N) AlendronateKieczykowski MethodFPPS100x – 1,000x~460 nM[6]
3rd Gen (Heterocyclic N) ZoledronateKieczykowski MethodFPPS>10,000x~3 nM[1]
Investigational ThP-BP ProdrugsMichaelis-ArbuzovhGGPPS / FPPSTissue-dependentNanomolar (Intracellular)[10]

Experimental Methodologies for Efficacy Validation

To objectively compare the efficacy of BPs derived from different synthetic routes, researchers must employ a self-validating system that bridges thermodynamic binding kinetics with phenotypic cellular outcomes.

Workflow Syn 1. API Synthesis (Kieczykowski / Arbuzov) Pur 2. Impurity Profiling (HPLC / NMR) Syn->Pur ITC 3. Target Binding (ITC & Enzyme Kinetics) Pur->ITC Cell 4. In Vitro Efficacy (Osteoclast Prenylation) ITC->Cell InVivo 5. In Vivo Efficacy (Micro-CT Bone Density) Cell->InVivo

Caption: End-to-end experimental workflow for validating bisphosphonate biological efficacy.

Protocol 1: Recombinant FPPS Inhibition & Isothermal Titration Calorimetry (ITC)

Because N-BP binding to the apoenzyme is entropy-driven (due to desolvation effects) and involves a slow isomerization of the enzyme-inhibitor complex, standard rapid-equilibrium assays will underestimate the drug's potency[5][12].

  • Protein Preparation: Express and purify recombinant human FPPS. Dialyze into assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM MgCl2​ , 1 mM TCEP)[6].

  • ITC Titration: Load 50 µM FPPS into the calorimetric cell. Titrate the synthesized BP (500 µM in the syringe) in 2 µL injections at 25°C.

  • Kinetic Analysis: Measure the heat of binding. Calculate the initial inhibition constant ( Ki​ ) and the final isomerized complex constant ( Kisom​ ) to quantify the slow, tight-binding character of the synthesized BP[12].

Protocol 2: In Vitro Osteoclast Prenylation Assay (Western Blot)

To validate that the synthesized BP (especially esterified prodrugs) successfully permeates the cell membrane and engages the intracellular target, researchers must measure the downstream accumulation of unprenylated proteins[10].

  • Cell Culture: Differentiate RAW 264.7 murine macrophages into osteoclasts using RANKL (50 ng/mL) for 4 days.

  • Drug Treatment: Expose the mature osteoclasts to varying concentrations of the synthesized BP (e.g., 1 µM to 100 µM) for 24 hours.

  • Lysis & Separation: Lyse cells in RIPA buffer. Separate proteins using SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with an antibody specific to unprenylated Rap1A (a small GTPase that requires geranylgeranylation).

  • Causality Check: A strong band for unprenylated Rap1A confirms that the BP successfully entered the cell, inhibited FPPS, depleted GGPP, and halted protein prenylation[10].

References

  • The molecular mechanism of nitrogen-containing bisphosphonates as antiosteoporosis drugs | PNAS. Proceedings of the National Academy of Sciences. Available at: [Link]

  • The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. National Institutes of Health (PMC). Available at: [Link]

  • Structure–Activity Relationships Among the Nitrogen Containing Bisphosphonates in Clinical Use and Other Analogues: Time-Dependent Inhibition of Human Farnesyl Pyrophosphate Synthase. Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • Bisphosphonate Pathway, Pharmacodynamics. ClinPGx / PharmGKB. Available at: [Link]

  • Molecular Mechanisms of Action of Bisphosphonates: Current Status. Clinical Cancer Research (AACR Journals). Available at: [Link]

  • Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry. Available at: [Link]

  • Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. National Institutes of Health (PMC). Available at: [Link]

  • A Systematic Review on the Efficacy of Bisphosphonates on Osteogenesis Imperfecta. National Institutes of Health (PMC). Available at: [Link] (Note: PMC ID representative of recent OI reviews).

  • Ultrasound-assisted synthesis of new bisphosphonate–betulin conjugates and preliminary evaluation of their cytotoxic activity. RSC Advances. Available at: [Link]

  • Synthesis of Partial Bisphosphonate Esters with Single Side Chain. University of Eastern Finland (UEF). Available at: [Link]

  • Synthetic Procedures Leading towards Aminobisphosphonates. National Institutes of Health (PMC). Available at: [Link]

  • Bisphosphonates: Synthesis, structures, properties, medical and industrial applications. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Pentylamino)propanoic acid;hydrochloride proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 3-(Pentylamino)propanoic acid hydrochloride Welcome to the definitive operational guide for the handling and disposal of 3-(Pentylamino)propanoic acid hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 3-(Pentylamino)propanoic acid hydrochloride

Welcome to the definitive operational guide for the handling and disposal of 3-(Pentylamino)propanoic acid hydrochloride. As a secondary amine carboxylic acid formulated as a hydrochloride salt, this compound presents unique logistical challenges in laboratory waste management. This guide provides drug development professionals and researchers with self-validating protocols to ensure Resource Conservation and Recovery Act (RCRA) compliance, environmental safety, and operational efficiency.

Section 1: Physicochemical Profiling & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the quantitative and regulatory profile of the compound. The hydrochloride (HCl) salt formulation fundamentally alters how this organic molecule must be routed through institutional waste streams[1].

Property / ParameterValue / ClassificationOperational Implication
Chemical Name 3-(Pentylamino)propanoic acid hydrochlorideTarget analyte for disposal.
CAS Number 2377035-78-2Required for EHS waste logging[1].
Molecular Formula C₈H₁₇NO₂ · HClContains ionic chloride (Cl⁻).
Aqueous pH (Typical) < 3.0 (Concentration dependent)Potential to trigger RCRA Corrosivity codes.
RCRA Classification Unlisted; potentially D002 (Corrosive)Must be tested if disposed of in water[2].
Incineration Profile Generates HCl gas upon combustionRequires alkaline flue-gas scrubbing facilities.

Section 2: Mechanistic Safety - The Causality of Disposal Choices

In chemical waste management, the counterion is just as critical as the active pharmacophore. The presence of the hydrochloride salt dictates three major operational constraints:

  • Aqueous Acidity (The D002 Threshold): Dissolving this salt in water releases protons, lowering the pH of the resulting solution. Under EPA guidelines, if the aqueous waste stream hits a pH of 2.0 or lower, it legally triggers the RCRA D002 (Corrosivity) characteristic[2].

  • Incinerator Compatibility (The Halogen Rule): While the parent molecule is a standard organic compound, the chloride ion classifies the bulk material as a halogen-containing waste in many institutional frameworks[3]. Incinerating chloride salts produces corrosive hydrogen chloride (HCl) gas, requiring specialized disposal facilities.

  • Container Compatibility: Chloride ions are highly corrosive to metals (pitting corrosion). Therefore, waste containing this compound must strictly be stored in High-Density Polyethylene (HDPE) or glass containers, never in metal safety cans.

Section 3: Step-by-Step Experimental Handling & Waste Segregation

Every protocol below is designed as a self-validating system , ensuring that the operator verifies the safety and compliance of the waste stream before it leaves the laboratory.

Protocol A: Disposal of Solid Waste (Unused/Spilled Material)
  • Step 1: Containment - Sweep up solid spills using a dedicated anti-static brush and dustpan to prevent the aerosolization of the irritating dust.

  • Step 2: Collection - Transfer the solid into a chemically compatible, sealable HDPE container. Do not use metal tins.

  • Step 3: System Validation - Verify that the container is fully sealed and visually inspect the exterior for residual dust. Wipe down the exterior with a damp paper towel (dispose of the towel in the same solid waste container).

  • Step 4: Labeling & Routing - Label explicitly as "Hazardous Solid Waste: 3-(Pentylamino)propanoic acid hydrochloride (Contains Chloride Salts)." Submit to Environmental Health and Safety (EHS) for controlled incineration.

Protocol B: Disposal of Aqueous Solutions
  • Step 1: Initial Assessment - Test the pH of the aqueous waste using a calibrated pH meter.

  • Step 2: Classification - If the pH is ≤ 2.0, the solution is legally a RCRA D002 Corrosive Waste[2].

  • Step 3: Neutralization (The Causality) - Because the hydrochloride salt acts as an acid, carefully add 1M Sodium Hydroxide (NaOH) dropwise while stirring to neutralize the excess protons and remove the D002 characteristic.

  • Step 4: System Validation - Re-test the pH. The system is validated when the pH stabilizes between 6.0 and 8.0 for at least 5 minutes.

  • Step 5: Final Routing - Transfer the neutralized solution to the standard aqueous hazardous waste carboy.

Protocol C: Disposal of Organic Solvent Mixtures
  • Step 1: Halogen Assessment - Even if dissolved in a non-halogenated solvent (e.g., Methanol, DMSO), the chloride counterion (Cl⁻) dictates that the mixture should be treated as Halogenated Waste to prevent damage to standard non-halogenated incinerators[3].

  • Step 2: Collection - Pour the mixture into the designated Halogenated Organic Waste carboy.

  • Step 3: System Validation - Cross-reference your laboratory's waste log. The volume added must match the logged volume, and the waste tag must explicitly state "Contains Chloride Salts" to ensure the disposal facility routes it to an incinerator equipped with alkaline flue-gas scrubbers.

Section 4: Visualizing the Disposal Workflow

WasteRouting Start Waste Generation: 3-(Pentylamino)propanoic acid HCl Solid Solid Waste (Powder/Spills) Start->Solid Aqueous Aqueous Solution Start->Aqueous Organic Organic Solution Start->Organic Incineration Licensed Incineration (with flue-gas scrubbing) Solid->Incineration HDPE Container pHCheck Test pH Level Aqueous->pHCheck HaloWaste Halogenated Waste Stream (Required due to Cl⁻ ion) Organic->HaloWaste All solvents D002 pH ≤ 2.0 (RCRA D002 Corrosive) pHCheck->D002 Yes NonD002 pH > 2.0 (Standard Aqueous) pHCheck->NonD002 No Neutralize Neutralize (pH 6-8) D002->Neutralize EHS Protocol NonD002->Incineration Aqueous Carboy Neutralize->NonD002 HaloWaste->Incineration Halogenated Carboy

Waste segregation decision tree for 3-(Pentylamino)propanoic acid HCl.

References

  • [2] Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | Source: epa.gov | URL: [Link]

  • [3] Title: Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) | Source: uakron.edu | URL: [Link]

Sources

Handling

Standard Operating Procedure &amp; Safety Guide: Handling 3-(Pentylamino)propanoic acid;hydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe, contamination-free handling of critical active pharmaceutical ingredient (API) intermediates. 3-(Pentylamino)propan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe, contamination-free handling of critical active pharmaceutical ingredient (API) intermediates. 3-(Pentylamino)propanoic acid;hydrochloride (CAS: 2377035-78-2) is a versatile small-molecule scaffold, heavily utilized as an intermediate in the synthesis of bisphosphonates such as Ibandronate[1].

Handling secondary amine hydrochlorides presents unique logistical and safety challenges due to their physical state (fine powders) and physiological reactivity. This guide provides a self-validating, field-proven protocol for the safe handling of this compound, ensuring both scientific integrity and operator safety.

Chemical Profile & Hazard Mechanistics

Before designing a safety protocol, we must understand the causality behind the hazards. The hydrochloride salt form of this compound significantly enhances its aqueous solubility. While this is highly beneficial for synthetic reactions, it means the powder will rapidly dissolve upon contact with sweat, tears, or mucous membranes. This rapid dissolution creates localized acidic microenvironments, leading to acute tissue irritation—a mechanism shared across similar amine hydrochlorides[2].

Table 1: Quantitative Data & Hazard Profile

Property / ParameterValue / Description
Chemical Name 3-(Pentylamino)propanoic acid;hydrochloride
CAS Number 2377035-78-2
Molecular Formula C8H18ClNO2
Molecular Weight 195.69 g/mol
Physical State White to off-white solid (powder)
Primary Hazards Acute oral toxicity (H302), Skin irritation (H315), Serious eye irritation (H319), Respiratory irritation (H335)
Storage Requirements Cool, dry, well-ventilated area; protected from moisture
Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a box-ticking exercise; it is an engineered defense system tailored to the compound's specific physical and chemical properties[3].

  • Eye Protection: ANSI Z87.1-certified chemical safety goggles.

    • Causality: Standard safety glasses leave peripheral gaps. Airborne amine hydrochloride dust can easily bypass safety glasses. Upon contact with the tear film, the salt dissociates, causing severe localized pH drops and corneal irritation[4].

  • Hand Protection: Minimum 4-mil nitrile examination gloves.

    • Causality: Nitrile provides excellent resistance to incidental contact with solid amine salts. For handling larger quantities (>50g) or when dissolving the compound in organic solvents (e.g., methanol), utility-grade chemical gloves must be worn over the nitrile to prevent solvent-mediated dermal penetration[5].

  • Body Protection: 100% cotton laboratory coat with knit cuffs.

    • Causality: Synthetic fabrics generate static electricity, causing fine powders to adhere to the operator. Knit cuffs prevent the powder from migrating up the sleeves and contaminating the wrists.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood or Ventilated Balance Enclosure (VBE).

    • Causality: If engineering controls are unfeasible (which is a protocol violation for this class of compounds), a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of the highly irritating dust[6].

Operational Protocols & Workflows

The following step-by-step methodology ensures a self-validating system where each step confirms the safety and accuracy of the previous one.

Caption: Standard operational workflow for handling 3-(Pentylamino)propanoic acid;hydrochloride.

Step-by-Step Methodology:
  • Engineering Control Verification: Before opening the bulk container, visually confirm the fume hood monitor reads between 80-100 feet per minute (fpm).

    • Self-Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward, physically validating active negative pressure.

  • Static Mitigation (The Weighing Phase): Because 3-(Pentylamino)propanoic acid;hydrochloride is a fine powder, it is highly prone to static cling. Use an anti-static gun (zerostat) on the weighing boat before taring, and utilize grounded, stainless-steel spatulas.

    • Self-Validation Check: The analytical balance reading will stabilize immediately without drifting, confirming that static charge has been successfully neutralized.

  • Transfer and Dissolution: Never pour the powder directly from the bulk container. Use the clean spatula to transfer the solid to prevent aerosolization. Once weighed, transfer the sealed weighing boat to the reaction vessel. Add the solvent slowly down the interior side of the vessel to minimize dust generation.

    • Self-Validation Check: No powder should cling to the sides of the spatula or the exterior of the weighing boat after transfer.

  • Decontamination: Amine hydrochlorides leave invisible, highly irritating residues. Do not dry sweep. Wet-wipe the balance and surrounding surfaces with a damp paper towel (using water, as the salt is water-soluble), followed by an ethanol wipe to ensure rapid drying.

    • Self-Validation Check: Perform a final wipe with a dry, dark-colored cloth to visually confirm the absolute absence of white powder residue.

Spill Response & Disposal Plans

Even with stringent protocols, accidental releases occur. The response must be immediate, methodical, and avoid exacerbating the hazard.

  • Solid Spills (<50g inside the fume hood):

    • Do not attempt to brush or dry-sweep the powder. The mechanical action will aerosolize the irritant, drastically increasing inhalation risks[7].

    • Cover the spill with damp absorbent paper towels to immediately suppress dust generation.

    • Carefully scoop the wet material into a designated, sealable hazardous waste container.

    • Wash the area thoroughly with soap and water to neutralize the localized acidic environment.

  • Disposal Plan:

    • Solid waste, contaminated weighing boats, and soiled PPE must be placed in a chemically compatible, clearly labeled container ("Hazardous Waste: Amine Hydrochloride Solid").

    • Crucial Segregation: Do not mix this waste with strong acids or bases in the waste stream to prevent unexpected exothermic acid-base reactions.

    • Dispose of the sealed containers in accordance with institutional Environmental Health and Safety (EHS) guidelines and local regulations.

References
  • CymitQuimica. "CAS: 2377035-78-2 - CymitQuimica: 3-(Pentylamino)propanoic acid hydrochloride." 1

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 3-BUTYN-1-AMINE HYDROCHLORIDE." 2

  • AOAL. "Standard operating procedure (SOP) for personal protective equipment (PPE)." 3

  • TCI Chemicals. "3-Buten-1-amine Hydrochloride - SAFETY DATA SHEET." 4

  • Louisiana State University (LSU). "Standard operating procedures for chemical safety - LSU." 5

  • Cornell University EHS. "9.4 Guidelines for Working with Particularly Hazardous Substances." 6

  • University of California, Santa Barbara (UCSB). "Carbon (powder and activated) - Standard Operating Procedure." 7

Sources

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